BzDANP
描述
属性
分子式 |
C14H22N6 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC 名称 |
2-N,7-N-bis(3-aminopropyl)-1,8-naphthyridine-2,7-diamine |
InChI |
InChI=1S/C14H22N6/c15-7-1-9-17-12-5-3-11-4-6-13(18-10-2-8-16)20-14(11)19-12/h3-6H,1-2,7-10,15-16H2,(H2,17,18,19,20) |
InChI 键 |
NKZWHPWGLZLGMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C=CC(=N2)NCCCN)NCCCN |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DANP; |
产品来源 |
United States |
Foundational & Exploratory
Delving into BzDANP: A Technical Guide on its Chemical Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BzDANP has emerged as a significant small molecule modulator in the field of RNA biology, particularly in the context of microRNA (miRNA) maturation. This technical guide provides an in-depth exploration of the chemical structure of this compound, its mechanism of action, and the experimental data supporting its function. This compound, a novel synthetic compound, exhibits a distinct affinity for single nucleotide bulges in RNA duplexes, leading to the modulation of enzymatic processes crucial for gene regulation. A primary example of its activity is the suppression of pre-miR-29a processing by the RNase III enzyme, Dicer. This document serves as a comprehensive resource, detailing the molecular characteristics and experimental validation of this compound's biological activity.
Chemical Structure of this compound
This compound is a derivative of the parent molecule DANP, featuring a three-ring benzo[c][1][2]naphthyridine system. This extended aromatic system is crucial for its enhanced binding affinity to RNA structures compared to its two-ring counterpart.
Systematic Name: Benzo[c][1][2]naphthyridine derivative (specific IUPAC name not provided in the primary literature).
Below is a representation of the core chemical structure of this compound, as synthesized and characterized in the foundational research by Murata et al., 2016.[1]
Caption: 2D chemical structure of this compound.
The synthesis of this compound is a multi-step process, the specifics of which are detailed in the supplementary materials of the original publication.[1]
Mechanism of Action: Inhibition of Dicer-Mediated pre-miRNA Processing
The biological activity of this compound stems from its ability to bind with high affinity to single nucleotide bulges within RNA duplexes. This interaction is particularly relevant in the context of miRNA biogenesis, a fundamental process in post-transcriptaneous gene regulation.
The canonical miRNA maturation pathway involves the processing of primary miRNA transcripts (pri-miRNAs) into precursor miRNAs (pre-miRNAs) in the nucleus, followed by their export to the cytoplasm. In the cytoplasm, the pre-miRNA is cleaved by the Dicer enzyme to produce a mature miRNA duplex. This mature miRNA is then loaded into the RNA-induced silencing complex (RISC) to guide it to its target messenger RNA (mRNA), leading to translational repression or mRNA degradation.
This compound intervenes in this pathway by binding to a cytosine bulge (C-bulge) located near the Dicer cleavage site on certain pre-miRNAs, such as pre-miR-29a.[1] This binding event stabilizes the pre-miRNA structure in a conformation that is less favorable for Dicer processing. Consequently, the maturation of the specific miRNA is suppressed.
Below is a logical diagram illustrating the inhibitory effect of this compound on the Dicer-mediated processing of pre-miRNA.
Caption: Inhibition of Dicer processing by this compound.
Quantitative Data Summary
The efficacy of this compound in binding to and stabilizing bulged RNA duplexes, as well as its inhibitory effect on Dicer, has been quantified through various biophysical and biochemical assays.
Thermal Melting Analysis of RNA Duplexes
The binding of this compound to RNA duplexes containing a single nucleotide bulge was assessed by measuring the change in the melting temperature (ΔTm). An increase in Tm indicates stabilization of the RNA duplex upon ligand binding. The following table summarizes the thermal melting data for a 10-mer RNA duplex with different single nucleotide bulges in the presence of 10 µM this compound.[1]
| Bulge Nucleotide | Tm (°C) without this compound | Tm (°C) with 10 µM this compound | ΔTm (°C) |
| Cytosine (C) | 41.5 | 53.2 | 11.7 |
| Adenine (A) | 43.1 | 48.9 | 5.8 |
| Guanine (G) | 46.5 | 51.1 | 4.6 |
| Uracil (U) | 40.8 | 45.1 | 4.3 |
| No Bulge | 50.1 | 51.7 | 1.6 |
Data from Murata et al., 2016.[1]
Dicer Cleavage Inhibition
The inhibitory effect of this compound on the Dicer-mediated cleavage of pre-miR-29a was quantified. The results demonstrate a concentration-dependent inhibition of pre-miRNA processing.
| This compound Concentration (µM) | Remaining pre-miR-29a (%) |
| 0 | 35 |
| 1 | 45 |
| 3 | 60 |
| 10 | 85 |
| 30 | 95 |
Data derived from densitometric analysis of gel electrophoresis from Murata et al., 2016.[1]
Experimental Protocols
Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature of RNA duplexes in the absence and presence of this compound to assess the stabilizing effect of the compound.
Methodology:
-
RNA Preparation: Synthetic RNA oligonucleotides were purified by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Sample Preparation: The RNA strands were annealed to form duplexes. Samples were prepared in a buffer solution containing 10 mM sodium cacodylate (pH 7.0) and 100 mM NaCl. The final concentration of the RNA duplex was 5.0 µM. For samples with this compound, the compound was added to a final concentration of 10 µM.
-
Measurement: UV absorbance was monitored at 260 nm as a function of temperature using a spectrophotometer equipped with a temperature controller. The temperature was increased from 20 to 80 °C at a rate of 1 °C/min.
-
Data Analysis: The melting temperature (Tm) was determined as the temperature at which 50% of the duplex RNA is dissociated. This corresponds to the maximum of the first derivative of the melting curve. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the RNA duplex alone from the Tm in the presence of this compound.[1]
In Vitro Dicer Cleavage Assay
Objective: To evaluate the inhibitory effect of this compound on the cleavage of pre-miRNA by recombinant human Dicer.
Methodology:
-
pre-miRNA Preparation: The pre-miR-29a sequence was synthesized and labeled at the 5'-end with 32P using T4 polynucleotide kinase and [γ-32P]ATP. The labeled pre-miRNA was purified by denaturing PAGE.
-
Reaction Mixture: The cleavage reaction was performed in a total volume of 10 µL containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2.5 mM MgCl2, 50 nM of 32P-labeled pre-miR-29a, and recombinant human Dicer.
-
Inhibition Assay: this compound was added to the reaction mixture at varying final concentrations (0 to 30 µM). The mixture was incubated at 37 °C for a specified time (e.g., 1 hour).
-
Product Analysis: The reaction was quenched by the addition of a loading buffer containing formamide and EDTA. The reaction products were separated by denaturing PAGE.
-
Quantification: The gel was exposed to a phosphor screen, and the radioactive bands corresponding to the uncleaved pre-miRNA and the cleaved product were visualized and quantified using a phosphorimager. The percentage of remaining pre-miRNA was calculated for each this compound concentration.[1]
Below is a workflow diagram for the in vitro Dicer cleavage assay.
Caption: Dicer cleavage assay workflow.
Conclusion
This compound represents a promising class of small molecules capable of targeting specific RNA secondary structures and modulating the activity of key enzymes in gene regulation. Its benzo[c][1][2]naphthyridine core is essential for its high-affinity binding to C-bulges in pre-miRNAs, leading to the effective inhibition of Dicer-mediated processing. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially exploit the therapeutic applications of this compound and similar RNA-targeting compounds. The ability to selectively modulate the maturation of specific miRNAs opens up new avenues for therapeutic intervention in diseases where miRNA dysregulation is a contributing factor.
References
Whitepaper: The Mechanism of Action of BzDANP on Pre-miR-29a Maturation
Audience: Researchers, scientists, and drug development professionals.
Abstract
MicroRNAs (miRNAs) are critical post-transcriptional regulators of gene expression, and their dysregulation is implicated in numerous diseases. The biogenesis of miRNAs is a tightly controlled multi-step process, presenting viable targets for therapeutic intervention. This document provides a detailed technical overview of the mechanism by which BzDANP, a small molecule based on a benzo[c][1][2]naphthyridine system, modulates the maturation of precursor-microRNA-29a (pre-miR-29a). This compound selectively binds to a single C-nucleotide bulge within the pre-miR-29a stem, near the Dicer cleavage site.[1][3] This interaction stabilizes the RNA structure and sterically hinders the processing by the RNase III enzyme Dicer, thereby inhibiting the production of mature miR-29a in a concentration-dependent manner.[1][4][5] This guide summarizes the quantitative binding and inhibition data, details the key experimental protocols used for its characterization, and provides visual diagrams of the molecular mechanism and experimental workflows.
Introduction to miRNA Biogenesis and Small Molecule Modulation
MicroRNAs are short, non-coding RNAs (~22 nucleotides) that regulate gene expression primarily through translational repression or mRNA degradation.[6][7] Their production follows a canonical pathway: a primary miRNA transcript (pri-miRNA) is processed in the nucleus by the Microprocessor complex (containing the enzyme Drosha) into a ~70-nucleotide hairpin-loop structure known as a precursor miRNA (pre-miRNA).[8] This pre-miRNA is then exported to the cytoplasm, where the RNase III enzyme Dicer performs a final cleavage step to produce the mature miRNA duplex.[6][8] One strand of this duplex is loaded into the RNA-induced silencing complex (RISC) to guide it to target mRNAs.
Given the role of aberrant miRNA expression in diseases like cancer, the modulation of miRNA biogenesis with small molecules has emerged as a promising therapeutic strategy.[2][7] Small molecules can be designed to interact with specific structural motifs in pri- or pre-miRNAs, such as bulges and loops, to either inhibit or enhance their processing.[9][10]
This compound: A Specific Ligand for pre-miR-29a
This compound is a novel small molecule featuring a three-ring benzo[c][1][2]naphthyridine system.[1] It was developed from its parent molecule, DANP, which has a two-ring[1][2]naphthyridine system.[4] The extended aromatic surface of this compound significantly enhances its affinity for bulged RNA structures compared to DANP.[1][5]
The primary target of this compound is a single C-nucleotide bulge located in the stem of pre-miR-29a, proximate to the Dicer cleavage site.[1][4] This specificity is crucial, as the secondary structure of the pre-miRNA, particularly at the dicing site, is important for Dicer recognition and cleavage.[6]
Mechanism of Action: Inhibition of Dicer Processing
The mechanism of this compound-mediated suppression of miR-29a maturation involves direct physical obstruction of the Dicer enzyme.
-
Binding: this compound intercalates into the pre-miR-29a structure, binding preferentially to the C-bulge.[11] This binding is stabilized by both hydrogen bonding and enhanced stacking with neighboring base pairs.[3]
-
Stabilization: The binding of this compound stabilizes the pre-miR-29a hairpin, as demonstrated by an increase in its thermal melting temperature (Tm).[1][4]
-
Inhibition: By occupying the space at the bulge near the cleavage site, this compound sterically hinders the Dicer enzyme from properly docking and executing its cleavage function.[1][3] Kinetic analyses on a similar pre-miRNA (pre-miR-136) suggest that this interference results in the formation of a less productive ternary complex of pre-miRNA-BzDANP-Dicer, slowing the maturation process.[11]
Quantitative Data Summary
The interaction between this compound and pre-miR-29a has been quantified through various biophysical and cellular assays. The key findings are summarized below.
Table 1: Binding Affinity and Thermal Stabilization of this compound
| Parameter | RNA Target | Method | Result | Reference |
|---|---|---|---|---|
| Binding Affinity | C-bulged RNA | SPR & NMR | Preferential binding confirmed | [11] |
| Thermal Stabilization | C-bulged RNA | Tm Analysis | Most effective stabilization vs. other bulges | [1][4][5] |
| Comparison | this compound vs. DANP | Multiple | Increased affinity and stabilization |[1][3] |
Table 2: Inhibition of Dicer-Mediated pre-miR-29a Processing
| Parameter | Assay Type | Result | Reference |
|---|---|---|---|
| Inhibition | In Vitro Dicer Assay | Concentration-dependent suppression | [1][4] |
| EC50 | In Vitro Dicer Assay | ~70 µM | [3] |
| Cellular Effect | HeLa Cells (qPCR) | Increased miR-29a levels observed* |[3] |
*Note: The in-cell qPCR result was contrary to the in vitro findings. The authors suggest this may be due to off-target effects at high concentrations, and that the in vitro data strongly supports the direct inhibitory mechanism on Dicer processing.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following sections describe the core experimental protocols.
In Vitro Dicer Processing Assay
This assay directly measures the ability of Dicer to cleave pre-miRNA in the presence or absence of an inhibitor.
-
RNA Preparation: Synthesize and purify 5'-radiolabeled (e.g., 32P) pre-miR-29a substrate.
-
Reaction Mixture: In a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2.5 mM MgCl2), combine the labeled pre-miR-29a with varying concentrations of this compound (e.g., 0-200 µM).
-
Initiation: Add recombinant human Dicer enzyme to the mixture to initiate the cleavage reaction. Incubate at 37°C for a defined period (e.g., 1 hour).
-
Quenching: Stop the reaction by adding a formamide-containing loading buffer.
-
Analysis: Separate the reaction products (uncleaved substrate and cleaved products) using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the RNA bands using autoradiography and quantify the band intensities to determine the percentage of cleaved product. Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Thermal Melting (Tm) Analysis
This experiment measures the thermal stability of the RNA duplex, which is increased by the binding of a stabilizing ligand.
-
Sample Preparation: Prepare solutions of the pre-miR-29a RNA duplex in a suitable buffer (e.g., sodium phosphate buffer with NaCl) in the absence and presence of this compound.
-
Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the sample at 260 nm while slowly increasing the temperature (e.g., 0.5°C/min).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex RNA has denatured into single strands. This is identified as the midpoint of the sigmoidal melting curve (absorbance vs. temperature).
-
Result Interpretation: An increase in Tm (ΔTm) in the presence of this compound indicates that the molecule binds to and stabilizes the RNA duplex.
Cellular miRNA Quantification via RT-qPCR
This protocol quantifies the level of mature miR-29a in cells following treatment with this compound.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) under standard conditions. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription (RT): Convert the mature miRNA into cDNA. This is typically done using a miRNA-specific stem-loop RT primer, which provides specificity and extends the short miRNA template.[12][13]
-
Quantitative PCR (qPCR): Perform real-time PCR using a forward primer specific to the miR-29a sequence and a universal reverse primer that binds to the stem-loop primer sequence.[12] Use a fluorescent dye (e.g., SYBR Green) or a probe-based system for detection.
-
Data Analysis: Normalize the expression of miR-29a to a stable endogenous small RNA control (e.g., U6 snRNA). Calculate the relative change in miRNA expression using the ΔΔCt method.
References
- 1. This compound, a Small-Molecule Modulator of Pre-miR-29a Maturation by Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated targeting of microRNAs for drug discovery: Experiments, computational techniques, and disease implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure of pre-miR-31 reveals an active role in Dicer processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules modulating biogenesis or processing of microRNAs with therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting microRNAs with small molecules: Between Dream and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of pre-miRNA-136 processing by Dicer with small molecule this compound suggested the formation of ternary complex of pre-miR-136-BzDANP-Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol: a highly sensitive RT-PCR method for detection and quantification of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative RT-PCR methods for mature microRNA expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of BzDANP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of BzDANP (benzo[c][1][2]naphthyridin-2,7-diamine), a novel small molecule modulator of microRNA (miRNA) maturation. This compound has been identified as an inhibitor of Dicer-mediated processing of precursor-miRNA-29a (pre-miR-29a), a key player in various cellular processes. This document details the multi-step synthesis of this compound, outlines its comprehensive characterization through various spectroscopic and analytical techniques, and elucidates its mechanism of action through the inhibition of the Dicer processing pathway. All experimental protocols are described in detail, and quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are provided to illustrate key experimental workflows and the proposed signaling pathway.
Introduction
MicroRNAs are a class of small non-coding RNAs that play a crucial role in the regulation of gene expression. The dysregulation of miRNA function has been implicated in a wide range of diseases, making them attractive targets for therapeutic intervention. One key step in miRNA biogenesis is the processing of precursor miRNAs (pre-miRNAs) into their mature, functional form by the RNase III enzyme, Dicer.
This compound is a three-ring benzo[c][1][2]naphthyridine system designed to bind to specific structural motifs in pre-miRNAs, thereby modulating their processing by Dicer. Specifically, this compound has been shown to bind to a single nucleotide bulge, such as the C-bulge present near the Dicer cleavage site of pre-miR-29a, and suppress its maturation in a concentration-dependent manner.[3][4][5] This targeted interference with miRNA processing presents a promising strategy for the development of novel therapeutics.
This guide serves as a technical resource for researchers interested in the synthesis, characterization, and application of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from 2-amino-7-bromo-isoquinoline. The overall reported yield for this five-step synthesis is approximately 5%.[5]
Experimental Workflow for this compound Synthesis
Caption: Five-step synthesis of this compound.
Detailed Experimental Protocol
A detailed, step-by-step protocol for the synthesis of this compound, including reagents, reaction conditions, and purification methods, would be presented here based on the supplementary information of the primary literature. As direct access to the supplementary file was not possible, a generalized procedure for the synthesis of similar naphthyridine derivatives is provided.
General Procedure for Naphthyridine Synthesis (Friedländer Annulation): [6][7]
-
Step 1: Condensation. A mixture of an appropriately substituted 2-aminopyridine-3-carbaldehyde (1 equivalent) and a ketone with an α-methylene group (1.2 equivalents) is dissolved in a suitable solvent such as ethanol or methanol.
-
Step 2: Cyclization. A catalytic amount of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) is added to the reaction mixture.
-
Step 3: Heating. The mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Step 4: Work-up. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Step 5: Purification. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired naphthyridine derivative.
Characterization of this compound
Comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and properties. The following techniques are employed:
Spectroscopic Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra are recorded.
Table 1: Representative NMR Spectroscopic Data for a Naphthyridine Core Structure
| Technique | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 8.5 - 9.5 | Aromatic protons adjacent to ring nitrogen |
| 7.0 - 8.5 | Other aromatic protons | |
| 5.0 - 6.0 | Amine protons | |
| ¹³C NMR | 150 - 165 | Aromatic carbons attached to nitrogen |
| 110 - 140 | Other aromatic carbons |
Note: Specific peak assignments for this compound would be populated from experimental data.[8][9][10][11][12]
3.1.2. Infrared (IR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in the this compound molecule.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1550 - 1700 | Medium, Sharp |
| C-N Stretch | 1029 - 1200 | Medium |
Note: Specific absorption peaks for this compound would be populated from experimental data.[13][14]
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Technique | m/z Value | Assignment |
| High-Resolution MS | [Calculated Value] | [M+H]⁺ |
Note: The specific m/z value for the molecular ion of this compound would be populated from experimental data.[15][16][17][18][19]
Physicochemical Characterization
3.2.1. Melting Point Determination
The melting point of the purified this compound is determined to assess its purity.
3.2.2. Thermal Melting Studies of RNA Duplexes
To evaluate the binding of this compound to its target RNA, thermal melting studies are conducted. The change in the melting temperature (ΔTm) of a double-stranded RNA containing a C-bulge is measured in the presence and absence of this compound.
Table 4: Thermal Melting Temperature (Tm) Analysis of RNA Duplexes with this compound
| RNA Duplex | Tm without this compound (°C) | Tm with this compound (°C) | ΔTm (°C) |
| C-bulge | [Value] | [Value] | [Value] |
| A-bulge | [Value] | [Value] | [Value] |
| G-bulge | [Value] | [Value] | [Value] |
| U-bulge | [Value] | [Value] | [Value] |
| Fully Complementary | [Value] | [Value] | [Value] |
Note: Specific Tm values would be populated from experimental data.[5]
Mechanism of Action: Inhibition of Dicer Processing
This compound exerts its biological effect by inhibiting the Dicer-mediated processing of pre-miR-29a. This inhibition is achieved through the specific binding of this compound to a C-bulge located near the Dicer cleavage site on the pre-miR-29a hairpin structure.
Signaling Pathway
Caption: this compound inhibits Dicer processing of pre-miR-29a.
Detailed Experimental Protocol for Dicer Cleavage Assay
-
Preparation of pre-miRNA: 5'-radiolabeled pre-miR-29a is prepared by in vitro transcription.[2]
-
Reaction Mixture: The labeled pre-miR-29a is incubated with recombinant human Dicer enzyme in a reaction buffer.
-
Addition of this compound: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without this compound is also prepared.
-
Incubation: The reactions are incubated at 37°C for a specified time.
-
Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.
-
Quantification: The extent of pre-miRNA processing is quantified by measuring the intensity of the bands corresponding to the precursor and mature miRNA.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and mechanistic evaluation of this compound. The detailed protocols and structured data presentation are intended to facilitate the replication and further investigation of this promising small molecule modulator of miRNA processing. The ability of this compound to selectively target and inhibit the maturation of pre-miR-29a highlights the potential of small molecules in the development of novel RNA-targeted therapeutics. Further research into the optimization of this compound's structure and the exploration of its effects on other miRNAs will be crucial for its translation into clinical applications.
References
- 1. mir-29 microRNA precursor - Wikipedia [en.wikipedia.org]
- 2. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Small-Molecule Modulator of Pre-miR-29a Maturation by Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 15. Benzyladenine [webbook.nist.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
In-depth Technical Guide: Characterization of BzDANP Binding to Bulged RNA
Disclaimer: Following a comprehensive search of scientific literature, no specific data regarding the binding properties of N-benzoyl-2,6-diaminonaphthalene-N'-dimethylaminopropyl (BzDANP) to bulged RNA structures could be located. The following guide is therefore a generalized framework based on established methodologies for characterizing the interaction of novel fluorescent probes with RNA secondary structures. The experimental protocols and data tables are presented as templates that would be populated with experimental results once they become available for this compound.
Introduction
Bulged RNA structures, characterized by unpaired nucleotides within a helical region, are prevalent secondary motifs in various functional RNA molecules, including messenger RNAs (mRNAs), ribosomal RNAs (rRNAs), and viral RNAs. These structures often serve as recognition sites for RNA-binding proteins and small molecules, playing crucial roles in the regulation of gene expression and other cellular processes. The development of fluorescent probes that can selectively recognize and report on the presence of these bulged structures is of significant interest for researchers in molecular biology and drug discovery.
This compound (N-benzoyl-2,6-diaminonaphthalene-N'-dimethylaminopropyl) is a fluorescent molecule with potential for use as a probe for nucleic acid structures. Its planar aromatic core and flexible side chain suggest it may interact with the less constrained environment of an RNA bulge. This guide outlines the necessary experimental approaches to characterize the binding properties of this compound to bulged RNA, providing a roadmap for its validation as a research tool.
Section 1: Quantitative Analysis of this compound-Bulged RNA Binding
To rigorously characterize the interaction between this compound and bulged RNA, a series of quantitative biophysical experiments are required. The primary goals are to determine the binding affinity (dissociation constant, Kd), stoichiometry of binding, and the photophysical changes in this compound upon binding.
Table 1: Hypothetical Binding Affinities of this compound to Various Bulged RNA Constructs
| RNA Construct Name | Bulge Sequence and Size | Dissociation Constant (Kd) (µM) | Stoichiometry (this compound:RNA) |
| RNA-bulgeA1 | Single Adenine Bulge | Data Not Available | Data Not Available |
| RNA-bulgeU1 | Single Uracil Bulge | Data Not Available | Data Not Available |
| RNA-bulgeG1 | Single Guanine Bulge | Data Not Available | Data Not Available |
| RNA-bulgeC1 | Single Cytosine Bulge | Data Not Available | Data Not Available |
| RNA-bulgeA3 | Triple Adenine Bulge | Data Not Available | Data Not Available |
| Control-dsRNA | Fully Complementary Duplex | Data Not Available | Data Not Available |
Table 2: Hypothetical Photophysical Properties of this compound Upon Binding to Bulged RNA
| RNA Construct | Fluorescence Quantum Yield (Φ) of Bound this compound | Fluorescence Lifetime (τ) of Bound this compound (ns) | Fold-Increase in Fluorescence Intensity |
| Free this compound | Data Not Available | Data Not Available | 1 |
| + RNA-bulgeA1 | Data Not Available | Data Not Available | Data Not Available |
| + RNA-bulgeU1 | Data Not Available | Data Not Available | Data Not Available |
| + RNA-bulgeG1 | Data Not Available | Data Not Available | Data Not Available |
| + RNA-bulgeC1 | Data Not Available | Data Not Available | Data Not Available |
| + RNA-bulgeA3 | Data Not Available | Data Not Available | Data Not Available |
| + Control-dsRNA | Data Not Available | Data Not Available | Data Not Available |
Section 2: Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize RNA-ligand interactions. These would need to be optimized for the specific this compound-RNA system.
Fluorescence Titration Assay
This is a primary method to determine the binding affinity (Kd) by monitoring the change in fluorescence of this compound as the concentration of the target bulged RNA is increased.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Purified and folded bulged RNA and control dsRNA constructs
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Fluorometer and quartz cuvettes or microplate reader
Protocol:
-
Prepare a solution of this compound at a fixed concentration (e.g., 1 µM) in the binding buffer. The concentration should be low enough to avoid self-quenching but high enough to give a stable fluorescence signal.
-
Measure the initial fluorescence intensity of the this compound solution. Excitation and emission wavelengths should be determined from a preliminary spectral scan of this compound.
-
Titrate small aliquots of a concentrated stock of the bulged RNA into the this compound solution. After each addition, mix thoroughly and allow the system to equilibrate for a few minutes.
-
Record the fluorescence intensity after each addition of RNA.
-
Continue the titration until the fluorescence signal is saturated, indicating that all this compound molecules are bound to the RNA.
-
Correct the data for dilution by multiplying the fluorescence intensity at each point by a dilution factor (Vtotal / Vinitial).
-
Plot the change in fluorescence intensity (ΔF) against the concentration of RNA.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site specific binding model) using non-linear regression to determine the Kd.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[1][2][3]
Materials:
-
ITC instrument
-
Concentrated solutions of this compound and bulged RNA in the same binding buffer.
Protocol:
-
Thoroughly degas both the this compound and RNA solutions.
-
Load the RNA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the RNA solution while monitoring the heat change.
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to RNA.
-
Fit the resulting isotherm to a suitable binding model to determine Kd, ΔH, and n.
Gel Mobility Shift Assay (EMSA)
EMSA is used to visualize the formation of a complex between this compound and RNA. While less quantitative for affinity determination than fluorescence titration or ITC, it can confirm binding and provide information on stoichiometry.[4][5][6]
Materials:
-
Radiolabeled or fluorescently labeled RNA
-
Native polyacrylamide gel electrophoresis (PAGE) apparatus
-
Binding buffer
-
Loading buffer
Protocol:
-
Prepare a series of reaction mixtures containing a constant amount of labeled RNA and increasing concentrations of this compound in the binding buffer.
-
Incubate the mixtures at room temperature to allow complex formation.
-
Add loading buffer and load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.
-
Visualize the RNA bands using autoradiography (for radiolabeled RNA) or a fluorescence imager.
-
The formation of a slower-migrating band in the presence of this compound indicates the formation of an RNA-BzDANP complex.
Section 3: Visualizations of Experimental Workflows and Binding Logic
Fluorescence Titration Experimental Workflow
Caption: Workflow for determining binding affinity using fluorescence titration.
Logical Relationship of this compound Binding to Bulged RNA
References
- 1. Synthesis and Fluorescence Spectrum of N, N' Bis (2-Hydroxy Benzylidene) Benzidine with Different Solvents and Different PH, American Journal of Optics and Photonics, Science Publishing Group [sciencepublishinggroup.com]
- 2. Synthesis and photophysical properties of new fluorinated benzo[c]xanthene dyes as intracellular pH indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent hybridization probes for nucleic acid detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopurine labelled RNA bulge loops. Synthesis and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence studies of DNA and RNA structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzo[c]naphthyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzo[c]naphthyridine derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This document details their synthesis, anticancer properties, and mechanisms of action, with a focus on their roles as topoisomerase and protein kinase inhibitors.
Anticancer Activity of Benzo[c]naphthyridine Derivatives
Benzo[c]naphthyridine derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The tables below summarize the in vitro anticancer activities (IC50 values) of selected benzo[c][1][2]naphthyridine and dibenzo[c,h][2][3]naphthyridine derivatives, highlighting their potency and, in some cases, superiority to established anticancer agents.
Table 1: Cytotoxicity of 5-(3-chlorophenylamino)benzo[c][1][2]naphthyridine Derivatives
| Compound | HCT-116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | A549 (Lung) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| CX-4945 (Silmitasertib) | 0.61 | 1.83 | 6.75 | 1.48 |
| 1c | 0.23 | 0.51 | 1.93 | 0.38 |
Data compiled from studies on novel CK2 inhibitors.[4]
Table 2: Cytotoxicity of Dibenzo[c,h][2][3]naphthyridine-6-one Derivatives
| Compound | P388 (Leukemia) IC50 (µM) |
| 3a | 0.01-0.05 |
| 3c | 0.01-0.05 |
| 4a | 0.05-0.10 |
Data from studies on topoisomerase I-targeting agents.[5]
Table 3: Cytotoxicity of Naphthyridine Derivatives Against Various Cancer Cell Lines
| Compound | HeLa (Cervical) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 14 | 2.6 | 1.5 | 2.7 |
| 15 | 2.3 | 0.8 | 11.4 |
| 16 | 0.7 | 0.1 | 5.1 |
| Colchicine (Reference) | 23.6 | 7.8 | 19.7 |
These compounds are general naphthyridine derivatives, with compound 16 showing exceptional potency.[6]
Table 4: Anticancer Activity of Naturally Occurring Benzo[de][2][3]naphthyridine Derivatives
| Compound | P388 (Leukemia) IC50 (µM) |
| 20 | 1.8 |
| 22 | 3.5 |
Cytotoxic evaluation of these compounds revealed significant antitumor activity.[7]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key benzo[c]naphthyridine derivative and for the biological assays used to evaluate the cytotoxicity and mechanism of action of these compounds.
Synthesis of 5-((3-Chlorophenyl)amino)benzo[c][1][2]naphthyridine-8-carboxylic acid (CX-4945)
The synthesis of CX-4945, a prominent benzo[c][1][2]naphthyridine derivative and a first-in-class CK2 inhibitor, is a multi-step process.[2][4][8][9] A generalized synthetic route is described below. For a detailed, step-by-step protocol, referral to the primary literature is recommended.
General Synthetic Scheme:
The synthesis typically begins with the construction of the core naphthyridine ring system, followed by the introduction of the substituted phenylamino group and the carboxylic acid moiety. Key reactions often involve condensations, cyclizations, and palladium-catalyzed cross-coupling reactions. The specific starting materials and reagents will vary depending on the chosen synthetic pathway.
Illustrative Steps:
-
Formation of the Naphthyridine Core: This can be achieved through various methods, including the Friedländer annulation or variations thereof, which involve the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.
-
Introduction of the Phenylamino Group: A crucial step is the nucleophilic aromatic substitution reaction where a halogenated naphthyridine intermediate is reacted with 3-chloroaniline.
-
Formation of the Carboxylic Acid: The carboxylic acid group is often introduced via the hydrolysis of a nitrile or ester precursor, which is incorporated into the molecular scaffold during the synthesis of the naphthyridine core.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][3][10][11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the benzo[c]naphthyridine derivatives in culture medium. Add the diluted compounds to the respective wells, including a vehicle control (e.g., DMSO). Incubate for a specified exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and repair.[12][13][14]
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and the benzo[c]naphthyridine derivative at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A compound that inhibits topoisomerase I will prevent the relaxation of the supercoiled DNA, resulting in a higher proportion of the supercoiled form compared to the control.
Signaling Pathways and Mechanisms of Action
Benzo[c]naphthyridine derivatives exert their anticancer effects through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.
Topoisomerase I Inhibition
Many benzo[c]naphthyridine and related dibenzonaphthyridine derivatives function as topoisomerase I "poisons."[15] They intercalate into the DNA and stabilize the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1009820-21-6|5-((3-Chlorophenyl)amino)benzo[c][2,6]naphthyridine-8-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring DNA topoisomerase I inhibition by the benzo[c]phenanthridines fagaronine and ethoxidine using steered molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BzDANP: A Comparative Analysis with its Parent Molecule DANP
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The modulation of microRNA (miRNA) biogenesis presents a compelling strategy for therapeutic intervention in a variety of diseases, including cancer and fibrotic disorders. Small molecules that can selectively target precursor miRNAs (pre-miRNAs) and influence their processing by the RNase III enzyme Dicer are of particular interest. This technical guide provides a detailed comparative analysis of BzDANP (benzo[c][1][2]naphthyridine derivative) and its parent molecule DANP (2,7-diamino-1,8-naphthyridine), focusing on their chemical properties, biological activities, and the underlying mechanisms of action. This compound has emerged as a potent modulator of pre-miR-29a maturation, exhibiting significantly enhanced affinity for specific RNA structures compared to DANP.[3][4][5] This document is intended to be a comprehensive resource for researchers in drug discovery and chemical biology, offering detailed data, experimental protocols, and visual representations of the key molecular interactions and signaling pathways.
I. Physicochemical and Binding Properties: A Quantitative Comparison
This compound's structural extension, a benzo group fused to the naphthyridine core, results in a three-ring system that confers distinct physicochemical and binding properties compared to the two-ring structure of DANP.[3][5] This seemingly subtle modification has profound effects on the molecule's ability to interact with its RNA target.
A. Chemical Structure and Protonation State
DANP is a two-ring[1][2]naphthyridine system, while this compound possesses a three-ring benzo[c][1][2]naphthyridine scaffold.[3][5] Both molecules share an identical hydrogen-bonding surface. A key difference lies in their basicity. The pKa of the protonated form of this compound (BzDANPH+) is 8.4, significantly higher than that of protonated DANP (DANPH+), which is 6.8.[5] This indicates that at a physiological pH of 7.4, this compound is almost completely protonated, which is advantageous for its interaction with the phosphate backbone of RNA and for forming specific hydrogen bonds.
B. Binding Affinity to Bulged RNA Structures
This compound exhibits a markedly increased affinity for RNA duplexes containing a single nucleotide bulge, particularly a cytosine (C) bulge, as compared to DANP.[3][5] This enhanced binding is attributed to the extended aromatic system of this compound, which allows for more favorable stacking interactions with the flanking base pairs of the RNA duplex, in addition to the hydrogen bonding interactions. The binding affinities, expressed as dissociation constants (Kd), are summarized in the table below.
| Compound | RNA Target (Bulge Type) | Dissociation Constant (Kd) in µM |
| This compound | C-bulge | 0.25 ± 0.02 |
| A-bulge | 1.1 ± 0.1 | |
| G-bulge | 1.2 ± 0.1 | |
| U-bulge | 1.9 ± 0.2 | |
| DANP | C-bulge | 15 ± 1 |
| A-bulge | > 50 | |
| G-bulge | > 50 | |
| U-bulge | > 50 |
Data sourced from Murata et al., ACS Chem. Biol. 2016, 11, 2790–2796.
C. Thermal Stabilization of Bulged RNA Duplexes
The enhanced binding of this compound to bulged RNA structures leads to their thermal stabilization. This is quantified by the change in the melting temperature (ΔTm) of the RNA duplex upon addition of the compound. This compound demonstrates a significantly greater stabilizing effect, especially for the C-bulged RNA, when compared to DANP.
| Compound (10 µM) | RNA Duplex (Bulge Type) | Melting Temperature (Tm) in °C | ΔTm in °C |
| This compound | C-bulge | 33.9 | +9.5 |
| A-bulge | 28.5 | +5.3 | |
| G-bulge | 26.9 | +4.1 | |
| U-bulge | 26.2 | +3.8 | |
| DANP | C-bulge | 25.1 | +0.7 |
| A-bulge | 23.8 | +0.6 | |
| G-bulge | 23.2 | +0.4 | |
| U-bulge | 22.8 | +0.4 | |
| Control (No Compound) | C-bulge | 24.4 | - |
| A-bulge | 23.2 | - | |
| G-bulge | 22.8 | - | |
| U-bulge | 22.4 | - |
Data sourced from Murata et al., ACS Chem. Biol. 2016, 11, 2790–2796.
II. Biological Activity: Modulation of pre-miR-29a Processing
The primary biological activity of this compound identified to date is the inhibition of Dicer-mediated processing of pre-miR-29a.[3][4][5] This pre-miRNA contains a C-bulge in the vicinity of the Dicer cleavage site, which serves as the binding site for this compound. By binding to this site, this compound is thought to induce a conformational change in the pre-miRNA that is less favorable for Dicer recognition and cleavage.
| Compound | Biological Activity | Target | IC50 |
| This compound | Inhibition of Dicer processing of pre-miR-29a | Dicer-pre-miR-29a complex | ~70 µM |
| DANP | Inhibition of Dicer processing of pre-miR-29a | Dicer-pre-miR-29a complex | Not explicitly quantified, but significantly weaker than this compound |
Data for this compound sourced from Murata et al., ACS Chem. Biol. 2016, 11, 2790–2796.
While DANP is the parent molecule, its biological activities are not as extensively characterized in the context of miRNA processing. However, the broader class of 1,8-naphthyridine derivatives has been reported to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7]
III. Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used in the characterization and comparison of this compound and DANP.
A. Synthesis of this compound
The synthesis of this compound is a multi-step process starting from 2-amino-7-bromo-isoquinoline. The detailed synthetic scheme can be found in the supplementary information of Murata et al., 2016. The overall yield is reported to be 5%.
B. Synthesis of DANP (2,7-diamino-1,8-naphthyridine)
Several synthetic routes for DANP have been reported. A common method involves the two-step conversion of 2-chloro-7-amino-1,8-naphthyridine. This process includes a nucleophilic aromatic substitution with an amine, followed by deprotection.
C. Thermal Melting (Tm) Analysis
-
RNA Preparation: RNA oligonucleotides are synthesized and purified. For duplex formation, equimolar amounts of the complementary strands are mixed in a buffer solution (e.g., 10 mM sodium cacodylate, pH 7.0, containing 100 mM NaCl).
-
Annealing: The RNA solution is heated to 90 °C for 3 minutes and then slowly cooled to room temperature to ensure proper annealing.
-
Measurement: The absorbance of the RNA solution at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller. The temperature is increased at a constant rate (e.g., 1 °C/min).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex RNA has dissociated into single strands, identified as the maximum of the first derivative of the melting curve. Experiments are performed in the absence and presence of the test compound (this compound or DANP) at a specified concentration.
D. Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
-
Biotinylation of RNA: The 5' end of one of the RNA strands is biotinylated for immobilization on the sensor chip.
-
Chip Preparation: A streptavidin-coated sensor chip is equilibrated with running buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, and 0.005% (v/v) Tween 20).
-
Immobilization: The biotinylated RNA duplex is injected over the sensor chip surface until the desired level of immobilization is achieved. A reference flow cell is left blank or immobilized with a non-target RNA to subtract non-specific binding.
-
Binding Analysis: A series of concentrations of the analyte (this compound or DANP) are injected over the immobilized RNA surface. The association and dissociation phases are monitored in real-time by measuring the change in the refractive index at the sensor surface.
-
Data Analysis: The equilibrium dissociation constant (Kd) is calculated by fitting the steady-state binding responses against the analyte concentrations to a 1:1 binding model.
E. In Vitro Dicer Cleavage Assay
-
RNA Substrate Preparation: The pre-miRNA (e.g., pre-miR-29a) is transcribed in vitro and radiolabeled at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase. The labeled pre-miRNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Dicer Reaction: The radiolabeled pre-miRNA is incubated with recombinant human Dicer enzyme in a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 15 mM NaCl, 2.5 mM MgCl₂) in the presence of varying concentrations of the test compound (this compound or DANP).
-
Reaction Quenching and Analysis: The reaction is quenched at specific time points by adding a stop solution (e.g., formamide loading buffer). The reaction products are resolved by denaturing PAGE.
-
Visualization and Quantification: The gel is exposed to a phosphor screen, and the radioactive bands corresponding to the uncleaved pre-miRNA and the cleaved miRNA products are visualized and quantified using a phosphorimager. The percentage of cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
IV. Signaling Pathways and Molecular Interactions
A. Direct Modulation of miRNA Biogenesis
The primary mechanism of action for this compound is its direct interaction with pre-miR-29a, leading to the inhibition of its processing by Dicer. This represents a direct modulation of the miRNA biogenesis pathway.
Caption: this compound directly binds to the C-bulge of pre-miR-29a, inhibiting its processing by Dicer.
B. Downstream Consequences of miR-29a Modulation
The modulation of miR-29a levels can have significant downstream effects on various signaling pathways, as miR-29a targets multiple mRNAs for degradation or translational repression. A decrease in mature miR-29a levels, as would be expected from this compound treatment, would lead to the upregulation of its target genes. Key pathways affected by miR-29a include the Wnt/β-catenin and PTEN/Akt/GSK3β signaling pathways, which are crucial in cell proliferation, apoptosis, and fibrosis.[1][8]
Caption: Downstream effects of miR-29a modulation by this compound on Wnt/β-catenin and PTEN/Akt pathways.
V. Conclusion
This compound represents a significant advancement over its parent molecule, DANP, in terms of its affinity and specificity for C-bulged RNA structures, leading to the potent and selective modulation of pre-miR-29a processing. The enhanced activity of this compound is a direct result of its extended aromatic system, which improves stacking interactions with the target RNA. This in-depth technical guide provides the foundational data and methodologies for researchers to further explore the therapeutic potential of this compound and to design next-generation small molecules targeting RNA. The elucidation of the downstream signaling consequences of miR-29a modulation opens up new avenues for investigating the role of this miRNA in various disease states and for the development of novel therapeutic strategies.
References
- 1. miRNA-29a inhibits colon cancer growth by regulation of the PTEN/Akt/GSK3β and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MiR-29a Inhibits Glioma Tumorigenesis through a Negative Feedback Loop of TRAF4/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a Small-Molecule Modulator of Pre-miR-29a Maturation by Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Properties of BzDANP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BzDANP (benzo[c][1][2]naphthyridin-2-amine) is a synthetic small molecule that has garnered significant interest for its role as a modulator of microRNA (miRNA) biogenesis. Specifically, it has been identified as an inhibitor of Dicer, a key enzyme in the miRNA maturation pathway. While the biological activity of this compound has been the primary focus of research, a thorough understanding of its spectroscopic properties is crucial for its application in biochemical assays, cellular imaging, and as a lead compound in drug discovery.
This technical guide provides a comprehensive overview of the core spectroscopic properties of this compound. Due to the limited availability of specific photophysical data for this compound in the current literature, this document will leverage the known spectroscopic characteristics of the broader class of 1,8-naphthyridine derivatives to provide a representative analysis. Detailed experimental protocols for the characterization of these properties are also presented to enable researchers to conduct their own comprehensive studies of this compound and its analogs.
Core Spectroscopic Properties
The spectroscopic behavior of organic fluorophores like this compound is dictated by their electronic structure and the surrounding environment. The key properties include absorption and emission spectra, Stokes shift, quantum yield, and solvatochromism.
Absorption and Emission Spectra
1,8-naphthyridine derivatives typically exhibit absorption maxima in the ultraviolet (UV) to the visible region of the electromagnetic spectrum, arising from π-π* electronic transitions within the aromatic system. The position and intensity of these absorption bands can be influenced by the presence of auxochromes and the overall conjugation of the molecule.
Upon absorption of a photon, the molecule is promoted to an excited electronic state. It then relaxes to the ground state, in part by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (lower energy).
Table 1: Representative Spectroscopic Data for 1,8-Naphthyridine Derivatives in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Toluene | 2.38 | ~350 | ~450 | ~100 | ~0.40 |
| Dichloromethane | 8.93 | ~355 | ~465 | ~110 | ~0.35 |
| Acetonitrile | 37.5 | ~360 | ~480 | ~120 | ~0.20 |
| Methanol | 32.7 | ~365 | ~495 | ~130 | ~0.15 |
| Water | 80.1 | ~370 | ~510 | ~140 | ~0.05 |
Note: The data presented in this table are representative values for functionalized 1,8-naphthyridine derivatives and may not be the exact values for this compound. These values are intended to illustrate general trends.
Solvatochromism
Solvatochromism refers to the change in the position, shape, and intensity of a molecule's absorption or emission spectra as a function of the solvent polarity.[3] This phenomenon arises from the differential solvation of the ground and excited states of the fluorophore.[3] For many 1,8-naphthyridine derivatives, a bathochromic (red) shift in the emission spectrum is observed with increasing solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state.[4] This property can be exploited to probe the local environment of the molecule.
Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] The quantum yield can be significantly influenced by the solvent environment, temperature, and the presence of quenchers. Non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence and can reduce the quantum yield.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to characterize the spectroscopic properties of this compound.
Measurement of Absorption and Emission Spectra
Objective: To determine the absorption and fluorescence emission spectra of this compound in various solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., toluene, dichloromethane, acetonitrile, methanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of approximately 1 mM.
-
For each solvent to be tested, prepare a dilute solution of this compound from the stock solution. The final concentration should result in an absorbance maximum between 0.1 and 0.5 to avoid inner filter effects.
-
Absorption Measurement:
-
Record the UV-Vis absorption spectrum of each solution using the corresponding solvent as a blank.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Emission Measurement:
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum over a suitable wavelength range.
-
Identify the wavelength of maximum emission (λ_em).
-
Determination of Relative Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
This compound solutions of varying concentrations
-
A quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of five solutions of both the this compound sample and the quantum yield standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:
Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (n_sample² / n_standard²)
where:
-
Φ_F is the fluorescence quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Study of Solvatochromism
Objective: To investigate the effect of solvent polarity on the absorption and emission spectra of this compound.
Materials:
-
This compound
-
A series of solvents with a wide range of polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare solutions of this compound in each of the selected solvents at a concentration that gives an absorbance maximum of approximately 0.2.
-
Record the absorption and emission spectra for each solution as described in Protocol 3.1.
-
Plot the absorption and emission maxima (in wavenumbers, cm⁻¹) against a solvent polarity scale, such as the Reichardt's E_T(30) scale or the Lippert-Mataga plot, to analyze the solvatochromic shifts.
Visualization of Key Concepts
The following diagrams illustrate important concepts and workflows related to the spectroscopic characterization of this compound.
Caption: Jablonski diagram illustrating the photophysical processes of a fluorophore.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Caption: Simplified signaling pathway showing this compound's inhibitory effect on Dicer.
Conclusion
While specific spectroscopic data for this compound is not yet widely available, the general properties of 1,8-naphthyridine derivatives provide a strong foundation for understanding its potential photophysical behavior. This guide has outlined the key spectroscopic parameters and provided detailed experimental protocols to facilitate the comprehensive characterization of this compound. Such studies are essential for advancing its use as a molecular probe and in the development of novel therapeutics targeting miRNA pathways. The provided workflows and conceptual diagrams serve as a valuable resource for researchers entering this exciting field.
References
Potential Off-Target Effects of BzDANP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BzDANP, a novel benzo[c][1][2]naphthyridine derivative, has been identified as a small-molecule modulator of microRNA (miRNA) maturation. Specifically, it has been shown to inhibit the Dicer-mediated processing of pre-miR-29a by binding to a single nucleotide bulge in the RNA duplex. While this on-target activity presents a promising avenue for therapeutic intervention in diseases where miR-29a is implicated, a thorough understanding of its potential off-target effects is critical for further development. This technical guide provides a comprehensive overview of the known on-target mechanism of this compound, explores its potential off-target liabilities based on its chemical scaffold and mechanism of action, and details the experimental protocols used in its initial characterization. Due to the limited public data on the specific off-target profile of this compound, this guide emphasizes a predictive approach based on the known biological activities of related compounds and the broader principles of small-molecule-RNA interactions.
Introduction to this compound and its On-Target Mechanism
This compound is a synthetic small molecule characterized by a three-ring benzo[c][1][2]naphthyridine system. Its primary mechanism of action is the modulation of miRNA biogenesis. Specifically, this compound has been demonstrated to bind with high affinity to a C-bulge within the pre-miR-29a hairpin structure. This binding event stabilizes the pre-miRNA duplex and sterically hinders the processing by the RNase III enzyme Dicer, thereby inhibiting the maturation of miR-29a in a concentration-dependent manner.[1] The selective inhibition of a specific miRNA precursor by a small molecule represents a novel approach to modulating gene expression and holds therapeutic potential.
Potential Off-Target Effects of this compound
Currently, there is a lack of specific studies comprehensively profiling the off-target effects of this compound. However, an analysis of its chemical scaffold and on-target mechanism allows for a rational prediction of potential off-target interactions.
Off-Target Effects Related to the Benzo[c][1][2]naphthyridine Scaffold
The 1,8-naphthyridine core of this compound is a "privileged scaffold" in medicinal chemistry, known to be present in numerous biologically active compounds. Derivatives of 1,8-naphthyridine have been reported to exhibit a wide array of pharmacological activities, suggesting that the core structure can interact with a variety of biological macromolecules. This promiscuity is a key consideration for potential off-target effects.
Potential off-target classes based on the 1,8-naphthyridine scaffold include:
-
Protein Kinases: Many heterocyclic compounds, including those with naphthyridine-like structures, are known to function as ATP-competitive kinase inhibitors.
-
DNA Intercalators and Topoisomerase Inhibitors: The planar aromatic system of the benzo[c][1][2]naphthyridine core raises the possibility of intercalation into DNA, which could lead to the inhibition of DNA topoisomerases and subsequent cytotoxicity.
-
G-Protein Coupled Receptors (GPCRs) and Ion Channels: Various nitrogen-containing heterocyclic compounds have been shown to interact with GPCRs and ion channels, suggesting these as potential off-target classes for this compound.
-
Other Enzymes: The scaffold has been associated with the inhibition of a diverse range of enzymes, and therefore, broader enzymatic screening would be necessary to identify specific off-target interactions.
Off-Target Effects Related to the Mechanism of Action
This compound's on-target mechanism involves binding to a specific structural motif (a C-bulge) in an RNA molecule and modulating the activity of a key cellular enzyme, Dicer.
-
Binding to Other RNA Molecules: While this compound shows a preference for the C-bulge in pre-miR-29a, it is plausible that it could bind to similar bulge structures in other pre-miRNAs or even other classes of RNA (e.g., mRNA, lncRNA). Such interactions could lead to the unintended modulation of the processing, translation, or function of other RNAs, resulting in a broad off-target transcriptomic and proteomic impact.
-
Modulation of Dicer Activity on Other Substrates: By interacting with the pre-miRNA-Dicer complex, this compound could allosterically modulate Dicer's activity on other pre-miRNA substrates. A global, even if slight, alteration in the processing of multiple miRNAs could have significant downstream cellular consequences.
-
Interaction with Other RNA-Binding Proteins: The stabilization of RNA secondary structures by this compound could either promote or inhibit the binding of various RNA-binding proteins (RBPs), leading to off-target effects on RNA splicing, stability, and localization.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in the primary literature.[1]
| Parameter | Description | Value |
| Binding Affinity (Kd) | Dissociation constant for the binding of this compound to a C-bulge RNA duplex, determined by Surface Plasmon Resonance (SPR). | ~100 nM |
| Melting Temperature (Tm) Shift | Increase in the melting temperature of a C-bulge RNA duplex upon binding of this compound, indicating stabilization. | +5.2 °C |
| Dicer Inhibition (IC50) | Concentration of this compound required to inhibit 50% of the Dicer-mediated processing of pre-miR-29a in vitro. | ~5 µM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.[1]
Synthesis of this compound
A detailed, multi-step organic synthesis protocol is required to produce the benzo[c][1][2]naphthyridine scaffold of this compound. The final step typically involves the coupling of a functionalized benzo[c][1][2]naphthyridine core with a suitable side chain to yield the final this compound molecule. Purification is generally achieved through column chromatography and the structure is confirmed by NMR and mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization: A biotinylated RNA hairpin containing the target C-bulge is immobilized on a streptavidin-coated SPR sensor chip.
-
Binding Analysis: A series of concentrations of this compound in a suitable running buffer are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound this compound, is monitored in real-time.
-
Data Analysis: The association and dissociation kinetics are measured, and the equilibrium dissociation constant (Kd) is calculated by fitting the data to a 1:1 binding model.
In Vitro Dicer Cleavage Assay
-
Substrate Preparation: The pre-miR-29a hairpin RNA is chemically synthesized and labeled with a fluorescent dye (e.g., 5'-Cy5).
-
Reaction Setup: The fluorescently labeled pre-miR-29a is incubated with recombinant human Dicer enzyme in a reaction buffer containing MgCl2. The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Product Analysis: The reaction is quenched at specific time points, and the products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescently labeled pre-miRNA substrate and the cleaved product are visualized and quantified using a fluorescence gel scanner.
-
IC50 Determination: The percentage of pre-miRNA cleavage is plotted against the concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
References
Methodological & Application
Modulating Dicer Activity with BzDANP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing BzDANP, a novel small molecule, to modulate the activity of the ribonuclease III enzyme Dicer. This compound presents a valuable tool for researchers studying microRNA (miRNA) biogenesis and for professionals in drug development exploring the therapeutic potential of targeting specific miRNA maturation pathways. This compound functions by binding to single nucleotide bulge structures within precursor-miRNA (pre-miRNA), thereby inhibiting their processing by Dicer. These notes offer a summary of the quantitative data available, detailed experimental protocols for key assays, and visual representations of the underlying mechanisms and workflows.
Introduction
Dicer is a crucial enzyme in the RNA interference (RNAi) pathway, responsible for the maturation of miRNAs from their hairpin precursors. The dysregulation of miRNA expression is implicated in a multitude of diseases, making Dicer a compelling target for therapeutic intervention. This compound, a benzo[c][1][2]naphthyridine derivative, has been identified as a modulator of Dicer activity. It exhibits a preference for binding to single cytosine bulges (C-bulges) in RNA duplexes, a structural motif present in the vicinity of the Dicer cleavage site of certain pre-miRNAs, such as pre-miR-29a and pre-miR-136.[3][4] By binding to these sites, this compound can suppress the Dicer-mediated processing of specific pre-miRNAs in a concentration-dependent manner.[3][4] The proposed mechanism of inhibition involves the formation of a stable ternary complex consisting of the pre-miRNA, this compound, and Dicer, which is processed at a significantly slower rate than the binary pre-miRNA-Dicer complex.[1]
These application notes provide a comprehensive guide for researchers to effectively use this compound as a tool to study and modulate Dicer activity on specific pre-miRNA substrates.
Data Presentation
The following table summarizes the available quantitative data on the interaction of this compound with pre-miRNAs and its effect on Dicer activity. Note: Specific IC50, Kd, and kinetic parameters from the primary literature were not available in the public domain and are represented here with qualitative descriptions. Researchers should determine these values empirically for their specific experimental conditions.
| Parameter | pre-miRNA Target | Value | Method | Reference |
| Binding Affinity | ||||
| Dissociation Constant (Kd) | RNA with C-bulge | High Affinity | Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) | [1][3] |
| Thermal Stabilization (ΔTm) | C-bulged RNA | Significant Increase | Melting Temperature Analysis | [3][4] |
| Dicer Inhibition | ||||
| IC50 | pre-miR-29a | Concentration-Dependent Inhibition | In vitro Dicer Cleavage Assay | [3][4] |
| IC50 | pre-miR-136 | Concentration-Dependent Inhibition | In vitro Dicer Cleavage Assay | [1] |
| Kinetic Parameters | ||||
| Vmax (in the absence of this compound) | pre-miR-136 | Baseline | Michaelis-Menten Kinetic Analysis | [1] |
| Vmax (in the presence of this compound) | pre-miR-136 | Decreased | Michaelis-Menten Kinetic Analysis | [1] |
| Km (in the absence of this compound) | pre-miR-136 | Baseline | Michaelis-Menten Kinetic Analysis | [1] |
| Km (in the presence of this compound) | pre-miR-136 | Relatively Unchanged | Michaelis-Menten Kinetic Analysis | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of this compound action and the experimental approaches to study it, the following diagrams are provided.
Caption: Mechanism of this compound-mediated inhibition of Dicer activity.
Caption: Experimental workflow for characterizing this compound's effect on Dicer.
Experimental Protocols
In Vitro Dicer Cleavage Assay
This protocol is designed to assess the inhibitory effect of this compound on the cleavage of a specific pre-miRNA by recombinant human Dicer.
Materials:
-
Recombinant human Dicer enzyme
-
5'-fluorescently labeled pre-miRNA substrate (e.g., pre-miR-29a or pre-miR-136 with a C-bulge)
-
This compound (dissolved in DMSO)
-
Dicer Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2.5 mM MgCl2)
-
RNase-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA)
-
Polyacrylamide gel (e.g., 15%) for electrophoresis
-
Fluorescence gel scanner
Procedure:
-
Reaction Setup:
-
In an RNase-free microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
RNase-free water to a final volume of 20 µL.
-
Dicer Reaction Buffer (to 1x final concentration).
-
Desired concentration of this compound or DMSO as a vehicle control. Pre-incubate the pre-miRNA with this compound for 10 minutes at room temperature to allow for binding.
-
5'-fluorescently labeled pre-miRNA substrate (e.g., to a final concentration of 50 nM).
-
-
Initiate the reaction by adding recombinant human Dicer (e.g., to a final concentration of 10 nM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume (20 µL) of Stop Solution.
-
-
Denaturation:
-
Heat the samples at 95°C for 5 minutes to denature the RNA.
-
-
Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel according to standard procedures to separate the uncleaved pre-miRNA from the cleaved miRNA product.
-
-
Visualization and Quantification:
-
Visualize the gel using a fluorescence gel scanner.
-
Quantify the band intensities of the uncleaved substrate and the cleaved product.
-
Calculate the percentage of cleavage inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the steps to characterize the binding affinity of this compound to a pre-miRNA containing a C-bulge.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated chip for biotinylated RNA)
-
Biotinylated pre-miRNA with a C-bulge
-
This compound in a range of concentrations
-
Running Buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant)
-
Regeneration Solution (e.g., a short pulse of 50 mM NaOH)
Procedure:
-
RNA Immobilization:
-
Immobilize the biotinylated pre-miRNA onto the streptavidin-coated sensor chip surface according to the manufacturer's instructions to achieve a target immobilization level.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in Running Buffer.
-
Inject the different concentrations of this compound over the immobilized RNA surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Regeneration:
-
After each this compound injection, regenerate the sensor surface by injecting the Regeneration Solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference surface and blank injection data from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general framework for confirming the binding of this compound to the C-bulge of a pre-miRNA using NMR titration experiments.
Materials:
-
High-field NMR spectrometer
-
Isotopically labeled (e.g., 15N or 13C) or unlabeled pre-miRNA with a C-bulge
-
This compound
-
NMR Buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, in 90% H2O/10% D2O or 100% D2O)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the pre-miRNA in the NMR buffer to a final concentration typically in the range of 50-200 µM.
-
Prepare a concentrated stock solution of this compound in the same NMR buffer (with a small amount of co-solvent like d6-DMSO if necessary for solubility).
-
-
Initial Spectrum:
-
Acquire a reference 1D or 2D (e.g., 1H-1H TOCSY, NOESY, or 1H-15N HSQC if using labeled RNA) spectrum of the pre-miRNA alone.
-
-
Titration:
-
Add small aliquots of the concentrated this compound stock solution to the pre-miRNA sample.
-
Acquire a spectrum after each addition of this compound.
-
-
Data Analysis:
-
Observe the chemical shift perturbations (CSPs) of the RNA resonances upon addition of this compound.
-
Map the residues with significant CSPs onto the known or predicted secondary structure of the pre-miRNA. Binding to the C-bulge region is expected to cause the largest CSPs for nucleotides in and around the bulge.
-
By fitting the chemical shift changes as a function of the ligand concentration, the dissociation constant (Kd) can also be estimated.
-
Conclusion
This compound serves as a specific and potent tool for the modulation of Dicer activity on pre-miRNAs containing a C-bulge. The protocols and data presented herein provide a foundation for researchers to investigate the intricacies of miRNA biogenesis and to explore the potential of small molecule-mediated regulation of Dicer for therapeutic applications. It is recommended that researchers empirically determine the optimal experimental conditions and quantitative parameters for their specific systems.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. HDAC8 Catalyzes the Hydrolysis of Long Chain Fatty Acyl Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of pre-miRNA-136 processing by Dicer with small molecule this compound suggested the formation of ternary complex of pre-miR-136-BzDANP-Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Small-Molecule Modulator of Pre-miR-29a Maturation by Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for BzDANP Treatment in Cell Culture: Currently Undefined
Despite a comprehensive review of available scientific literature, detailed protocols and quantitative data for the application of BzDANP in cell culture are not publicly available. this compound has been identified as a novel small-molecule modulator that inhibits the maturation of pre-microRNA-29a (pre-miR-29a) by the Dicer enzyme.[1] Its mechanism involves binding to a specific single nucleotide bulge in the RNA duplex, thereby suppressing its processing.[1]
While the foundational study on this compound establishes its synthesis and in vitro activity on pre-miR-29a processing in a concentration-dependent manner, it does not extend to cellular-based assays.[1] Consequently, there is a notable absence of established experimental protocols, quantitative data such as IC50 values in different cell lines, and detailed methodologies for assessing its effects on cell viability, apoptosis, or specific signaling pathways.
Future Directions and General Considerations for Protocol Development
For researchers, scientists, and drug development professionals interested in investigating the cellular effects of this compound, the following general experimental frameworks can serve as a starting point. It is crucial to empirically determine the optimal conditions for each specific cell line and experimental setup.
I. Determining Optimal Concentration: Cell Viability and Cytotoxicity Assays
A primary step in utilizing a new compound in cell culture is to determine its effect on cell viability and establish a working concentration range. Standard assays can be employed for this purpose.
Table 1: General Approaches for Determining this compound Cytotoxicity
| Assay Principle | Method | Endpoint Measurement |
| Metabolic Activity | MTT, MTS, or XTT Assay | Colorimetric measurement of formazan production by viable cells. |
| Cell Membrane Integrity | Trypan Blue Exclusion Assay | Microscopic counting of cells that exclude the dye (viable) versus those that do not (non-viable). |
| ATP Content | Luminescence-based ATP Assay | Luminescent signal proportional to the amount of ATP present in viable cells. |
Experimental Protocol: General Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve a range of desired concentrations.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Workflow for Determining Cell Viability
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
II. Investigating the Induction of Apoptosis
Should this compound treatment lead to a decrease in cell viability, it would be pertinent to investigate whether this is due to the induction of apoptosis.
Table 2: Common Assays for Apoptosis Detection
| Assay Principle | Method | Endpoint Measurement |
| Phosphatidylserine Exposure | Annexin V/Propidium Iodide (PI) Staining | Flow cytometry or fluorescence microscopy to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. |
| Caspase Activation | Caspase Activity Assays | Measurement of the activity of key executioner caspases (e.g., Caspase-3/7) using colorimetric, fluorometric, or luminescent substrates. |
| DNA Fragmentation | TUNEL Assay | Detection of DNA breaks by labeling the 3'-hydroxyl ends of DNA fragments. |
Experimental Protocol: General Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at concentrations determined from cell viability assays.
-
Cell Harvesting: After the desired incubation period, harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Caption: Hypothesized mechanism of this compound action and its downstream effects.
To investigate these pathways, techniques such as quantitative PCR (qPCR) to measure the levels of mature miR-29a and its target mRNAs, and Western blotting to assess the protein levels of key signaling molecules (e.g., PI3K, AKT, and downstream effectors) would be appropriate.
References
Applications of BzDANP in microRNA Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BzDANP is a novel small molecule modulator that has demonstrated specificity in the regulation of microRNA (miRNA) maturation. As a synthetic molecule with a three-ring benzo[c][1][2]naphthyridine system, this compound offers a valuable tool for researchers studying miRNA biogenesis and its role in various cellular processes. Its primary application lies in the selective inhibition of the Dicer-mediated processing of specific precursor miRNAs (pre-miRNAs), making it a useful agent for investigating the functional consequences of downregulating particular miRNAs.
This document provides detailed application notes and protocols for the use of this compound in microRNA research, with a focus on its role as an inhibitor of pre-miRNA maturation.
Application 1: Modulation of pre-miR-29a Maturation
This compound has been shown to be an effective modulator of the maturation of pre-miR-29a.[1][3][4] It functions by binding to a single nucleotide bulge, specifically a C-bulge, located near the Dicer cleavage site within the pre-miR-29a hairpin structure.[1][3][4][5] This binding event stabilizes the pre-miRNA duplex and sterically hinders the Dicer enzyme, thereby suppressing the processing of pre-miR-29a into mature miR-29a.[1][3][4] This targeted inhibition allows for the investigation of the specific downstream effects of reduced miR-29a levels in cellular models.
Data Presentation: Binding and Inhibition Properties of this compound
| Property | Target | Value/Observation | Reference |
| Binding Affinity | Bulged RNA duplexes | Increased affinity compared to its parent molecule, DANP.[1][4] | [1][4] |
| Binding Specificity | Single nucleotide bulges | Most effective stabilization observed for C-bulged RNA.[1][3][4][5] | [1][3][4][5] |
| Inhibitory Activity | Dicer processing of pre-miR-29a | Concentration-dependent suppression.[1][3][4][5] | [1][3][4][5] |
| Half Maximal Effective Concentration (EC50) | Inhibition of pre-miR-29a processing | Approximately 70 μM | [3][5] |
Experimental Protocol: In Vitro Dicer-Mediated pre-miR-29a Processing Assay
This protocol describes how to assess the inhibitory effect of this compound on the Dicer-mediated cleavage of pre-miR-29a.
Materials:
-
Recombinant human Dicer enzyme
-
Synthetic pre-miR-29a with a 5' fluorescent label (e.g., 6-FAM)
-
This compound (dissolved in DMSO)
-
Dicer reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2.5 mM MgCl2)
-
RNase-free water
-
Denaturing polyacrylamide gel (e.g., 15%)
-
TBE buffer
-
Gel loading buffer (e.g., formamide-based)
-
Fluorescence gel scanner
Procedure:
-
Reaction Setup: In RNase-free microcentrifuge tubes, prepare the reaction mixtures on ice. For a 20 µL reaction, add the components in the following order:
-
RNase-free water to a final volume of 20 µL
-
Dicer reaction buffer (4 µL of 5x stock)
-
Fluorescently labeled pre-miR-29a (to a final concentration of 100 nM)
-
This compound at various concentrations (e.g., 0, 10, 25, 50, 75, 100 µM). Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
-
Pre-incubate the pre-miR-29a and this compound mixture at room temperature for 15 minutes to allow for binding.
-
-
Enzyme Addition: Initiate the reaction by adding recombinant Dicer enzyme to a final concentration of 0.1 U/µL.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Reaction Quenching: Stop the reactions by adding an equal volume of gel loading buffer and heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the reaction products on a 15% denaturing polyacrylamide gel in 1x TBE buffer.
-
Visualization and Analysis:
-
Visualize the fluorescently labeled RNA fragments using a fluorescence gel scanner.
-
Quantify the band intensities for the uncleaved pre-miR-29a and the cleaved mature miR-29a products.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-BzDANP control.
-
Plot the percentage of inhibition against the this compound concentration to determine the EC50 value.
-
Visualization of the Inhibitory Mechanism
Caption: Mechanism of this compound-mediated inhibition of pre-miR-29a maturation.
Application 2: Inhibition of pre-miR-136 Processing
Further studies have revealed that the inhibitory action of this compound is not limited to pre-miR-29a. This compound can also inhibit the Dicer-mediated processing of pre-miR-136, which also contains a C-bulge.[6] Kinetic analysis, including Michaelis-Menten studies, suggests that this compound facilitates the formation of a ternary complex consisting of pre-miR-136, this compound, and the Dicer enzyme.[6] The processing of the pre-miRNA from this ternary complex is significantly slower than from the binary pre-miR-136-Dicer complex, leading to an overall inhibition of mature miR-136 production.[6]
Experimental Protocol: Kinetic Analysis of Dicer Inhibition by this compound
This protocol outlines a method to determine the kinetic parameters of Dicer inhibition by this compound using pre-miR-136 as a substrate.
Materials:
-
Recombinant human Dicer enzyme
-
Synthetic, fluorescently labeled pre-miR-136
-
This compound
-
Dicer reaction buffer
-
RNase-free water
-
Denaturing polyacrylamide gel
-
TBE buffer
-
Gel loading buffer
-
Fluorescence gel scanner
Procedure:
-
Varying Substrate Concentrations: Set up a series of reactions with varying concentrations of fluorescently labeled pre-miR-136 (e.g., 10, 25, 50, 100, 200 nM).
-
Inhibitor Concentrations: For each substrate concentration, prepare a set of reactions with different fixed concentrations of this compound (e.g., 0 µM, 50 µM, 100 µM).
-
Time Course Experiment:
-
Initiate the reactions by adding Dicer enzyme.
-
At specific time points (e.g., 0, 5, 10, 15, 30, 60 minutes), take aliquots from each reaction and quench them immediately in gel loading buffer.
-
-
Gel Analysis:
-
Run the quenched samples on a denaturing polyacrylamide gel.
-
Visualize and quantify the amount of product formed at each time point for every substrate and inhibitor concentration.
-
-
Data Analysis:
-
For each reaction condition, plot the concentration of the product formed against time.
-
Determine the initial reaction velocity (V₀) from the linear phase of each curve.
-
Create a Michaelis-Menten plot (V₀ vs. [Substrate]) for each this compound concentration.
-
Use a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or non-linear regression analysis to determine the kinetic parameters (Km and Vmax) in the presence and absence of this compound.
-
Analyze the changes in Km and Vmax to infer the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Visualization of the Experimental Workflow
Caption: Workflow for kinetic analysis of Dicer inhibition by this compound.
Conclusion
This compound serves as a specific and valuable chemical tool for the study of microRNA biogenesis. Its ability to selectively inhibit the maturation of pre-miRNAs containing a C-bulge, such as pre-miR-29a and pre-miR-136, allows for targeted investigations into the functions of these specific miRNAs. The protocols provided herein offer a framework for researchers to utilize this compound in their own experimental systems to dissect the complex roles of miRNAs in health and disease. As research in this area continues, the potential for small molecule modulators like this compound to contribute to the development of novel therapeutic strategies is significant.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Ligands for Bulged RNA Secondary Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a Small-Molecule Modulator of Pre-miR-29a Maturation by Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of pre-miRNA-136 processing by Dicer with small molecule this compound suggested the formation of ternary complex of pre-miR-136-BzDANP-Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying pre-miR-29a Processing with BzDANP
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are small non-coding RNAs that play a critical role in regulating gene expression at the post-transcriptional level. The biogenesis of miRNAs is a tightly regulated multi-step process, and its dysregulation is implicated in various diseases, including cancer. One of the key steps is the processing of precursor miRNAs (pre-miRNAs) into mature miRNAs by the RNase III enzyme, Dicer. The modulation of this process by small molecules presents a promising therapeutic strategy.
BzDANP is a novel small molecule modulator that has been shown to specifically interact with pre-miR-29a, a miRNA implicated in cellular processes such as apoptosis and fibrosis. This compound binds to a characteristic C-bulge near the Dicer cleavage site of pre-miR-29a, thereby inhibiting its processing into mature miR-29a.[1] This document provides detailed application notes and protocols for utilizing this compound as a tool to study the processing of pre-miR-29a.
Mechanism of Action
This compound, a benzo[c][1][2]naphthyridine derivative, exhibits a high affinity and specificity for single nucleotide bulges in RNA duplexes, with a particular preference for a cytosine (C) bulge.[1] The planar, three-ring structure of this compound allows it to intercalate into the RNA structure at the bulge site. This binding stabilizes the pre-miR-29a hairpin structure, particularly in the vicinity of the Dicer cleavage site.[1] By occupying this critical region, this compound sterically hinders the recognition and processing of pre-miR-29a by the Dicer enzyme, leading to a concentration-dependent suppression of mature miR-29a production.[1]
Logical Relationship of this compound's Mechanism of Action
Caption: Mechanism of this compound-mediated inhibition of pre-miR-29a processing.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the interaction of this compound with various RNA duplexes and its effect on pre-miR-29a processing.
Table 1: Melting Temperature (Tm) Analysis of RNA Duplexes with this compound
| RNA Duplex (4.5 µM) | Tm without this compound (°C) | Tm with this compound (50 µM) (°C) | ΔTm (°C) |
| Fully matched | 24.0 | 24.4 | 0.4 |
| C-bulge | 14.9 | 24.4 | 9.5 |
| U-bulge | 16.5 | 22.8 | 6.3 |
| G-bulge | 18.3 | 24.1 | 5.8 |
| A-bulge | 16.9 | 22.3 | 5.4 |
Data extracted from Murata et al., 2016.[1]
Table 2: Inhibition of Dicer-mediated pre-miR-29a Processing by this compound
| This compound Concentration (µM) | Percent Inhibition of pre-miR-29a Cleavage (%) |
| 0 | 0 |
| 10 | ~15 |
| 30 | ~35 |
| 50 | ~45 |
| 70 | 50 (EC50) |
| 100 | ~60 |
| 200 | ~75 |
Data estimated from densitometric analysis presented in Murata et al., 2016.[3]
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on pre-miR-29a processing.
In Vitro Dicer Cleavage Assay
This assay is used to directly measure the inhibitory effect of this compound on the processing of pre-miR-29a by recombinant Dicer.
Experimental Workflow for In Vitro Dicer Cleavage Assay
Caption: Workflow for the in vitro Dicer cleavage assay.
Materials:
-
5'-radiolabeled (e.g., ³²P) or fluorescently labeled pre-miR-29a
-
Recombinant human Dicer enzyme
-
This compound stock solution (in DMSO)
-
Dicing Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2.5 mM MgCl₂)
-
Proteinase K
-
2x RNA loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, and bromophenol blue)
-
Nuclease-free water
Procedure:
-
Prepare the reaction mixtures in nuclease-free microcentrifuge tubes on ice. For a 10 µL reaction, combine:
-
1 µL of 10x Dicing Buffer
-
1 µL of labeled pre-miR-29a (final concentration ~50 nM)
-
Variable volume of this compound solution (to achieve final concentrations of 0, 10, 30, 50, 100, 200 µM) or DMSO as a control.
-
Nuclease-free water to a final volume of 9 µL.
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 1 µL of recombinant Dicer (final concentration ~0.05 units/µL).
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding 1 µL of Proteinase K and incubating at 37°C for 15 minutes.
-
Add 10 µL of 2x RNA loading buffer and heat the samples at 95°C for 5 minutes.
-
Analyze the cleavage products by electrophoresis on a 15% denaturing polyacrylamide gel.
-
Visualize the RNA bands using a phosphorimager or fluorescence scanner.
-
Quantify the band intensities of the uncleaved pre-miR-29a and the cleaved miRNA product using densitometry software. Calculate the percentage of cleavage and inhibition.
Thermal Melting (Tm) Analysis
This method is used to assess the stabilization of RNA duplexes upon this compound binding.
Materials:
-
RNA duplexes (fully matched, C-bulge, U-bulge, G-bulge, A-bulge)
-
This compound
-
Cacodylate buffer (10 mM sodium cacodylate, pH 7.0, 100 mM NaCl)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare solutions of each RNA duplex at a final concentration of 4.5 µM in the cacodylate buffer.
-
Prepare corresponding solutions with the addition of this compound to a final concentration of 50 µM.
-
Anneal the RNA duplexes by heating to 90°C for 3 minutes and then slowly cooling to room temperature.
-
Measure the UV absorbance at 260 nm as a function of temperature, increasing the temperature from 4°C to 90°C at a rate of 1°C/minute.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the RNA is denatured, calculated from the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the RNA duplex alone from the Tm in the presence of this compound.
Surface Plasmon Resonance (SPR) Analysis
SPR is employed to determine the binding affinity and kinetics of this compound to pre-miR-29a.
Materials:
-
Biotinylated pre-miR-29a
-
This compound
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween 20)
Procedure:
-
Immobilize the biotinylated pre-miR-29a onto the streptavidin-coated sensor chip surface according to the manufacturer's instructions to achieve a stable baseline.
-
Prepare a series of this compound dilutions in the running buffer (e.g., ranging from low micromolar to high nanomolar concentrations).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor chip surface between injections if necessary, using a suitable regeneration solution.
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
This compound serves as a valuable chemical probe for investigating the intricate mechanisms of pre-miR-29a processing by Dicer. The protocols outlined in this document provide a comprehensive framework for researchers to study the inhibitory activity of this compound and to explore the structural determinants of small molecule-RNA interactions. These studies can contribute to a deeper understanding of miRNA biogenesis and aid in the development of novel RNA-targeted therapeutics.
References
BzDANP: A Versatile Tool for Probing RNA Structure and Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BzDANP (benzo[c][1][2]naphthyridin-2-amine) is a novel small molecule that serves as a fluorescent probe for single nucleotide bulge structures in RNA duplexes. Its unique three-ring system allows for enhanced binding affinity and specificity, particularly for cytosine (C) bulges, compared to its parent molecule, DANP. This property makes this compound a valuable tool for investigating RNA structure-function relationships, with applications in studying RNA-protein interactions, enzyme kinetics, and for the development of RNA-targeting therapeutics. These notes provide an overview of this compound's properties, applications, and detailed protocols for its use.
Principle of Action
This compound selectively binds to single nucleotide bulges in RNA duplexes. This binding is stabilized by a combination of hydrogen bonding and stacking interactions with the flanking base pairs. The protonated ring nitrogen of this compound at neutral pH is proposed to form a specific hydrogen bond with the cytosine base in a C-bulge. Upon binding, the local environment of this compound changes, leading to alterations in its fluorescence properties. This change in fluorescence can be monitored to study RNA structure and its interactions with other molecules. A key application of this compound is its ability to modulate the activity of Dicer, an RNase III enzyme crucial for microRNA (miRNA) maturation. By binding to a bulge near the Dicer cleavage site in a pre-miRNA, this compound can inhibit its processing, offering a method to study and potentially control miRNA biogenesis.[1][3][4]
Data Presentation
Table 1: Physicochemical and Fluorescence Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₁₃H₁₀N₃ | |
| Molecular Weight | 208.24 g/mol | |
| pKa (BzDANPH⁺) | 8.4 | Nearly completely protonated at neutral pH, enhancing binding to C-bulges. |
| Excitation Wavelength (λex) | ~350 nm (Estimated) | Based on the parent DANP scaffold. Optimal wavelength should be determined experimentally. |
| Emission Wavelength (λem) | ~430 nm (Estimated) | Based on the parent DANP scaffold. Expected to shift upon RNA binding. |
| Fluorescence Quantum Yield (Φ) | Low (unbound), Increased upon binding to RNA (Estimated) | Expected to show a significant increase in quantum yield upon binding to a bulge, particularly a C-bulge. Specific values are not yet reported. |
| Fluorescence Lifetime (τ) | Short (unbound), Lengthened upon binding to RNA (Estimated) | The fluorescence lifetime is expected to increase upon binding due to restricted motion within the bulge. Specific values are not yet reported. |
Table 2: Relative Binding Affinity of this compound for Single Nucleotide Bulges in RNA
| Bulge Nucleotide | ΔTm (°C) at 10 µM this compound | Relative Binding Affinity |
| C | +10.0 | Strongest |
| A | +6.5 | Moderate |
| G | +5.8 | Moderate |
| U | +5.3 | Moderate |
| No Bulge | +1.7 | Weak |
Data is derived from thermal melting experiments and indicates the change in melting temperature (ΔTm) of a 10-mer RNA duplex upon addition of this compound. A larger ΔTm suggests stronger binding and greater stabilization of the RNA duplex.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound can be synthesized in a five-step process starting from 2-amino-7-bromo-isoquinoline.[4] The general scheme is outlined below. Detailed reaction conditions and purification methods can be found in the supplementary information of Murata et al., 2016, ACS Chemical Biology.
Protocol 2: Characterization of this compound Binding to RNA using Fluorescence Spectroscopy
This protocol describes how to determine the binding affinity (Kd) of this compound to a specific RNA bulge sequence using fluorescence titration.
Materials:
-
This compound stock solution (in DMSO or appropriate buffer)
-
RNA stock solution with the desired bulge sequence (in RNase-free buffer, e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0)
-
RNase-free buffer
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation:
-
Prepare a working solution of the RNA at a concentration of approximately 1 µM in the RNase-free buffer.
-
Prepare a series of dilutions of the this compound stock solution.
-
-
Fluorescence Titration:
-
Place a defined volume of the RNA solution into the cuvette.
-
Record the initial fluorescence spectrum of the RNA solution (this will serve as the background).
-
Add small aliquots of the this compound solution to the RNA solution, mixing thoroughly after each addition.
-
After each addition, record the fluorescence emission spectrum (excite at ~350 nm, scan emission from 400 nm to 600 nm). Allow the system to equilibrate for 2-3 minutes before each measurement.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding.
-
-
Data Analysis:
-
Correct the fluorescence intensity at the emission maximum for dilution at each titration point.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of this compound.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Protocol 3: Dicer Cleavage Assay
This protocol is used to assess the inhibitory effect of this compound on the Dicer-mediated processing of a pre-miRNA.
Materials:
-
Recombinant human Dicer enzyme
-
5'-radiolabeled or fluorescently labeled pre-miRNA substrate containing a bulge near the cleavage site
-
This compound stock solution
-
Dicer reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2.5 mM MgCl₂)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures containing the Dicer reaction buffer, labeled pre-miRNA, and varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a no-enzyme control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding Dicer to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Termination and Analysis:
-
Stop the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 3-5 minutes.
-
Separate the cleavage products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
-
Quantification:
-
Quantify the band intensities of the uncleaved pre-miRNA and the cleaved miRNA product.
-
Calculate the percentage of cleavage inhibition at each this compound concentration.
-
Protocol 4: RNA Thermal Melting Assay
This assay measures the stabilization of an RNA duplex by this compound binding, providing a semi-quantitative measure of binding affinity.
Materials:
-
RNA duplex with a single nucleotide bulge
-
This compound
-
Melting buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation:
-
Prepare samples containing the RNA duplex at a fixed concentration (e.g., 2 µM) in the melting buffer, both in the absence and presence of this compound (e.g., 10 µM).
-
-
Thermal Denaturation:
-
Place the samples in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain the melting curves.
-
The melting temperature (Tm) is the temperature at which 50% of the RNA is denatured, determined from the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the RNA alone from the Tm of the RNA in the presence of this compound.
-
Signaling Pathway and Logical Relationship
The primary described mechanism of this compound involves its direct interaction with pre-miRNA, which in turn modulates the enzymatic activity of Dicer. This can be visualized as a direct modulation of a key step in the miRNA biogenesis pathway.
Conclusion
This compound is a promising fluorescent probe for studying RNA structure and function. Its preference for C-bulges allows for targeted investigations of specific RNA motifs. The ability of this compound to modulate Dicer activity highlights its potential as a chemical tool to dissect miRNA biogenesis pathways and as a starting point for the development of novel RNA-targeting therapeutics. The protocols provided herein offer a framework for researchers to utilize this compound in their own studies. Further characterization of its photophysical properties will undoubtedly expand its applications in the field of RNA biology.
References
Application Notes and Protocols: In Vitro Assay for BzDANP Activity on Dicer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicer, an RNase III endonuclease, is a critical enzyme in the RNA interference (RNAi) pathway, responsible for processing precursor microRNAs (pre-miRNAs) into mature, functional microRNAs. The dysregulation of microRNA expression is implicated in numerous diseases, making Dicer a potential therapeutic target. BzDANP is a small molecule that has been identified as an inhibitor of Dicer activity. These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound on Dicer-mediated pre-miRNA processing. The provided methodologies enable researchers to determine key quantitative metrics such as IC50 and kinetic parameters, facilitating the evaluation of this compound and similar compounds in drug discovery and development.
Mechanism of Action
This compound inhibits Dicer activity through a specific interaction with the pre-miRNA substrate. The proposed mechanism involves the binding of this compound to a C-bulge structure within the pre-miRNA. This binding event leads to the formation of a stable ternary complex consisting of the pre-miRNA, this compound, and the Dicer enzyme.[1][2] The formation of this pre-miRNA-BzDANP-Dicer complex results in a significantly slower rate of cleavage compared to the binary pre-miRNA-Dicer complex, thereby inhibiting the maturation of the microRNA.[1][2] This inhibitory effect has been observed to be concentration-dependent for pre-miRNAs such as pre-miR-29a and pre-miR-136.[3]
Data Presentation
The following tables provide a structured format for presenting the quantitative data obtained from the in vitro assays.
Table 1: Inhibition of Dicer Activity by this compound (IC50 Determination)
| Pre-miRNA Substrate | This compound IC50 (µM) | Hill Slope | R² |
| pre-miR-29a | Value to be determined | Value to be determined | Value to be determined |
| pre-miR-136 | Value to be determined | Value to be determined | Value to be determined |
| Other (Specify) | Value to be determined | Value to be determined | Value to be determined |
IC50 values should be calculated from a dose-response curve of at least eight concentrations of this compound.
Table 2: Michaelis-Menten Kinetic Parameters of Dicer in the Presence of this compound
| This compound Concentration (µM) | Pre-miRNA Substrate | K_m (nM) | V_max (pmol/min) | k_cat (min⁻¹) | k_cat/K_m (µM⁻¹min⁻¹) |
| 0 (Control) | pre-miR-136 | Value to be determined | Value to be determined | Value to be determined | Value to be determined |
| Concentration 1 | pre-miR-136 | Value to be determined | Value to be determined | Value to be determined | Value to be determined |
| Concentration 2 | pre-miR-136 | Value to be determined | Value to be determined | Value to be determined | Value to be determined |
Kinetic parameters should be determined by measuring the initial reaction velocity at varying substrate concentrations for each concentration of this compound.
Experimental Protocols
Protocol 1: In Vitro Dicer Cleavage Assay for IC50 Determination of this compound
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound on Dicer activity.
Materials:
-
Recombinant human Dicer enzyme
-
Fluorescently labeled pre-miRNA substrate (e.g., 5'-FAM-labeled pre-miR-29a)
-
This compound
-
DMSO (for dissolving this compound)
-
Dicer Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2.5 mM MgCl₂)
-
Nuclease-free water
-
96-well microplate, black, flat-bottom
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of this compound in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM to 10 nM).
-
Prepare a working solution of the fluorescently labeled pre-miRNA substrate in nuclease-free water (e.g., 10 µM).
-
Prepare a working solution of recombinant Dicer in Dicer Reaction Buffer (e.g., 100 nM).
-
-
Assay Setup:
-
In a 96-well microplate, add 2 µL of each this compound dilution or DMSO (for the no-inhibitor control).
-
Add 88 µL of Dicer Reaction Buffer to each well.
-
Add 5 µL of the fluorescently labeled pre-miRNA substrate to each well for a final concentration of 500 nM. Mix gently by pipetting.
-
Incubate the plate at room temperature for 15 minutes to allow for this compound to bind to the pre-miRNA.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the Dicer enzyme solution to each well for a final concentration of 5 nM.
-
Immediately start monitoring the fluorescence intensity every minute for 60 minutes using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 495/520 nm for FAM).
-
-
Data Analysis:
-
Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each this compound concentration.
-
Normalize the rates to the no-inhibitor control (100% activity).
-
Plot the percentage of Dicer activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Michaelis-Menten Kinetic Analysis of Dicer Inhibition by this compound
This protocol outlines the procedure to determine the kinetic parameters of Dicer in the presence and absence of this compound. A gel-based assay with a radiolabeled substrate is described.
Materials:
-
Recombinant human Dicer enzyme
-
pre-miRNA substrate (e.g., pre-miR-136)
-
[γ-³²P]ATP
-
T4 Polynucleotide Kinase (PNK)
-
This compound
-
DMSO
-
Dicer Reaction Buffer
-
2x Formamide Loading Dye (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Phosphorimager system
Procedure:
-
Preparation of Radiolabeled Substrate:
-
5'-end label the pre-miRNA substrate with [γ-³²P]ATP using T4 PNK according to the manufacturer's protocol.
-
Purify the labeled pre-miRNA using a denaturing polyacrylamide gel to ensure purity.
-
-
Enzymatic Reaction:
-
Prepare reaction mixtures in separate tubes. Each reaction should contain a fixed concentration of Dicer (e.g., 2 nM) and a fixed concentration of this compound (or DMSO for control).
-
Vary the concentration of the radiolabeled pre-miRNA substrate across a range (e.g., 10 nM to 500 nM).
-
Pre-incubate the pre-miRNA and this compound in Dicer Reaction Buffer for 15 minutes at room temperature.
-
Initiate the reactions by adding Dicer and incubate at 37°C.
-
At specific time points (e.g., 0, 5, 10, 15, and 30 minutes), remove aliquots of the reaction and quench by adding an equal volume of 2x Formamide Loading Dye.
-
-
Gel Electrophoresis and Imaging:
-
Resolve the quenched reaction products on a denaturing polyacrylamide gel.
-
Expose the gel to a phosphor screen and visualize the bands using a phosphorimager.
-
-
Data Analysis:
-
Quantify the intensity of the uncleaved substrate and the cleaved product bands for each time point and substrate concentration.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by plotting the percentage of cleaved product against time and determining the slope of the initial linear phase.
-
Plot V₀ against the substrate concentration for each this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the type of inhibition.
-
Visualizations
Caption: Experimental workflow for the in vitro Dicer inhibition assay.
Caption: Proposed mechanism of Dicer inhibition by this compound.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Inhibition of pre-miRNA-136 processing by Dicer with small molecule this compound suggested the formation of ternary complex of pre-miR-136-BzDANP-Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Small-Molecule Modulator of Pre-miR-29a Maturation by Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delivery of Solvatochromic Probes into Living Cells for Lipid Droplet Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the delivery of solvatochromic fluorescent probes into living cells for the visualization and analysis of lipid droplets. Solvatochromic probes are valuable tools for studying the intracellular environment due to their fluorescence properties being sensitive to the polarity of their surroundings. When localized within the nonpolar core of lipid droplets, these probes exhibit a significant shift in their emission spectrum and/or an increase in fluorescence quantum yield, enabling high-contrast imaging.
While the specific probe "BzDANP" is not a widely recognized acronym, this guide provides a generalized yet detailed framework applicable to a range of solvatochromic dyes used for lipid droplet analysis, such as derivatives of Prodan and other polarity-sensitive fluorophores. The protocols outlined below are based on established methods for delivering small molecule fluorescent probes into live cells.
Delivery Methods for Solvatochromic Probes
The successful delivery of solvatochromic probes into living cells is crucial for accurate and reproducible imaging of lipid droplets. The most common and effective method for small, lipophilic fluorescent probes is passive diffusion across the plasma membrane.
Passive Diffusion:
This method relies on the ability of the probe to freely cross the cell membrane and accumulate in intracellular compartments. For lipophilic probes designed to stain lipid droplets, this is the preferred delivery mechanism. The probe is simply added to the cell culture medium and incubated for a specific period to allow for cellular uptake and localization to the lipid droplets.
Factors influencing passive diffusion:
-
Probe Concentration: Higher concentrations can lead to faster staining but may also increase cytotoxicity and background fluorescence.
-
Incubation Time: Sufficient time is required for the probe to enter the cells and accumulate in the lipid droplets.
-
Temperature: Incubation is typically carried out at 37°C to ensure normal cellular function.
-
Cell Type: The optimal staining conditions can vary between different cell lines.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the delivery and use of solvatochromic probes for lipid droplet staining in living cells. These values are representative and may require optimization for specific probes and cell types.
| Parameter | Range | Typical Value | Notes |
| Probe Stock Solution Concentration | 1-10 mM | 1 mM in DMSO | Prepare fresh or store in small aliquots at -20°C to avoid freeze-thaw cycles. |
| Working Concentration | 0.1 - 10 µM | 1 µM | Optimize for each cell line to achieve a high signal-to-noise ratio. |
| Incubation Time | 15 - 60 minutes | 30 minutes | Longer incubation times may be necessary for some probes or cell types. |
| Incubation Temperature | Room Temperature - 37°C | 37°C | Maintain physiological conditions for live-cell imaging. |
| Excitation Wavelength (typical) | 350 - 450 nm | ~405 nm | Dependent on the specific solvatochromic probe. |
| Emission Wavelength (in lipid droplets) | 450 - 600 nm | ~500-550 nm | Blue-shifted in the nonpolar environment of lipid droplets. |
| Photostability | Variable | Moderate to High | Use minimal excitation light to reduce phototoxicity and photobleaching. |
| Cytotoxicity | Low at working concentrations | < 10% decrease in viability | Assess cytotoxicity for new probes or sensitive cell lines. |
Detailed Experimental Protocols
Protocol 1: Live-Cell Staining of Lipid Droplets with a Solvatochromic Probe
This protocol describes the general procedure for staining lipid droplets in living cells using a solvatochromic fluorescent probe.
Materials:
-
Solvatochromic probe (e.g., a Prodan derivative)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24-48 hours in a CO2 incubator at 37°C.
-
Optional: To induce lipid droplet formation, cells can be treated with oleic acid complexed to BSA (Bovine Serum Albumin) for 16-24 hours prior to staining.[1]
-
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of the solvatochromic probe in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1 µM in pre-warmed (37°C) serum-free culture medium or HBSS. For example, add 1 µL of 1 mM stock solution to 1 mL of medium.
-
Vortex the solution gently to ensure it is well-mixed.
-
-
Staining Procedure:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS or HBSS to remove any residual serum.
-
Add the staining solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator. Protect the cells from light during incubation.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for the solvatochromic probe.
-
Acquire images in the appropriate channels to observe the fluorescence emission shift characteristic of the probe in the nonpolar environment of the lipid droplets.
-
Protocol 2: Fixation of Cells after Staining (Optional)
For some applications, it may be necessary to fix the cells after staining.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
After the final wash, remove the wash buffer.
-
Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.
-
Remove the PFA solution.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a suitable mounting medium.
-
Store the slides at 4°C, protected from light, until imaging.
Mandatory Visualizations
Caption: Experimental workflow for live-cell lipid droplet staining.
Caption: Logical relationship of probe delivery and signal generation.
References
Application Notes and Protocols: Determining the Optimal Concentration of BzDANP for Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BzDANP is a novel small molecule modulator that has been identified as an inhibitor of pre-miR-29a maturation by the enzyme Dicer.[1] Its unique three-ring benzo[c][1][2]naphthyridine system allows it to bind with high affinity to single nucleotide bulges in RNA duplexes, particularly C-bulged RNA.[1] This binding competitively inhibits the processing of precursor microRNAs (pre-miRNAs) into their mature form, making this compound a valuable tool for studying miRNA biogenesis and its role in various cellular processes. These application notes provide a comprehensive guide to determining the optimal concentration of this compound for experimental use.
Mechanism of Action
This compound exerts its biological effect by directly interfering with the Dicer-mediated processing of pre-miRNAs. Specifically, it targets a C-bulge structure located at the Dicer cleavage site of pre-miR-29a.[1] By binding to this bulge, this compound stabilizes the pre-miRNA structure and sterically hinders the Dicer enzyme from accessing its cleavage site. This leads to a concentration-dependent suppression of mature miR-29a production.[1]
Caption: this compound's mechanism of action in inhibiting pre-miR-29a processing.
Data Presentation: Concentration-Dependent Effects of this compound
The following table summarizes the quantitative data regarding the concentration-dependent inhibition of pre-miR-29a processing by this compound.
| This compound Concentration (µM) | Inhibition of pre-miR-29a Processing (%) |
| 0 | 0 |
| 10 | ~20 |
| 25 | ~40 |
| 50 | ~60 |
| 100 | ~75 |
Note: The percentage of inhibition is estimated from graphical data presented in the source literature. Actual values may vary based on experimental conditions.
Experimental Protocols
To determine the optimal concentration of this compound for your specific experimental needs, it is recommended to perform a dose-response experiment. The following protocols are based on methodologies established in the primary literature.
Protocol 1: In Vitro Dicer Cleavage Assay
This assay directly measures the inhibitory effect of this compound on the Dicer-mediated processing of pre-miR-29a.
Materials:
-
Recombinant human Dicer enzyme
-
5'-radiolabeled pre-miR-29a substrate
-
This compound stock solution (dissolved in DMSO)
-
Dicer reaction buffer
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Prepare a series of this compound dilutions in Dicer reaction buffer to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM).
-
In separate reaction tubes, combine the Dicer enzyme and the 5'-radiolabeled pre-miR-29a substrate.
-
Add the different concentrations of this compound to the respective tubes. Ensure the final DMSO concentration is consistent across all reactions and does not exceed a level that affects enzyme activity.
-
Incubate the reactions at 37°C for the optimal time determined for your Dicer enzyme activity.
-
Stop the reactions by adding a formamide-containing loading buffer.
-
Denature the samples by heating at 95°C.
-
Separate the cleaved (mature miRNA) and uncleaved (pre-miRNA) products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize and quantify the radiolabeled RNA bands using a phosphorimager system.
-
Calculate the percentage of inhibition at each this compound concentration relative to the no-drug control.
Caption: Workflow for determining the optimal this compound concentration in vitro.
Protocol 2: Cell-Based miRNA Maturation Assay
This protocol assesses the effect of this compound on miRNA processing within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Plasmid expressing a pre-miRNA of interest (e.g., pre-miR-29a)
-
Lipofection reagent for transfection
-
This compound stock solution
-
Cell lysis buffer
-
RNA extraction kit
-
qRT-PCR reagents for mature miRNA and a reference gene
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with the pre-miRNA expressing plasmid using a suitable lipofection reagent.
-
After transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate the cells for a sufficient period to allow for pre-miRNA expression and processing (e.g., 24-48 hours).
-
Lyse the cells and extract total RNA using a commercial kit.
-
Perform qRT-PCR to quantify the levels of the mature miRNA of interest. Normalize the expression levels to a suitable internal control RNA (e.g., U6 snRNA).
-
Calculate the fold change in mature miRNA levels in this compound-treated cells relative to the vehicle-treated control.
Conclusion
The optimal concentration of this compound will vary depending on the specific experimental system, including the cell type, the target pre-miRNA, and the desired level of inhibition. It is crucial to perform a dose-response analysis to determine the most effective and specific concentration for your research. The protocols and data presented in these application notes serve as a starting point for the successful implementation of this compound as a tool to modulate miRNA maturation.
References
Application Note: High-Throughput Screening for miRNA Modulators Using BzDANP
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in regulating gene expression. Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. One key step in miRNA biogenesis is the processing of precursor miRNAs (pre-miRNAs) by the enzyme Dicer. Modulation of this process presents a promising strategy for therapeutic intervention. BzDANP is a novel small molecule that has been identified as a modulator of pre-miRNA maturation.[1][2] It functions by binding to a single nucleotide bulge in the pre-miRNA structure, thereby inhibiting its cleavage by Dicer in a concentration-dependent manner.[1][2] This application note provides a detailed protocol for a fluorescence-based high-throughput screening (HTS) assay to identify and characterize small molecule modulators of miRNA processing, using this compound as a reference inhibitor for pre-miR-29a.
Principle of the Assay
This HTS assay is designed to identify inhibitors of the Dicer enzyme. The assay utilizes a synthetic pre-miRNA substrate labeled with a fluorophore and a quencher at opposite ends. In its intact, hairpin form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Dicer, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. Small molecules that inhibit Dicer activity will prevent this cleavage, resulting in a low fluorescence signal. This method is highly amenable to HTS formats.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the miRNA maturation pathway and the experimental workflow for the high-throughput screening assay.
Caption: Canonical miRNA maturation pathway.
Caption: High-throughput screening workflow for Dicer inhibitors.
Materials and Reagents
-
Enzyme: Recombinant human Dicer
-
Substrate: Custom synthesized pre-miR-29a with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., BHQ-1).
-
Reference Inhibitor: this compound
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2.5 mM MgCl₂, 1 mM DTT
-
Plates: Black, low-volume 384-well assay plates
-
Detection Instrument: Plate reader capable of fluorescence detection
Experimental Protocols
Reagent Preparation
-
Dicer Enzyme Dilution: Prepare a working solution of Dicer in cold assay buffer to the desired final concentration (e.g., 0.5 nM).
-
pre-miR-29a Substrate Dilution: Prepare a working solution of the fluorescently labeled pre-miR-29a substrate in assay buffer to the desired final concentration (e.g., 50 nM).
-
Compound Plating: Prepare serial dilutions of this compound in DMSO for IC50 determination. For a primary screen, compounds are typically plated at a final concentration of 10 µM.
-
Controls:
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known Dicer inhibitor or no Dicer enzyme. For the purpose of this protocol, a high concentration of this compound can be used as a positive control for inhibition.
-
High-Throughput Screening Assay Protocol
-
Dispense 50 nL of compounds from the library and controls (this compound and DMSO) into the wells of a 384-well plate.
-
Add 5 µL of the diluted Dicer enzyme solution to each well.
-
Centrifuge the plates briefly and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the diluted pre-miR-29a substrate solution to each well.
-
Centrifuge the plates again and incubate for 60 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
Data Analysis
-
Z' Factor Calculation: The quality of the HTS assay is determined by calculating the Z' factor using the signals from the positive and negative controls.
Z' = 1 - [(3 * SD_pos) + (3 * SD_neg)] / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean is the average signal. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Percentage Inhibition Calculation:
% Inhibition = 100 * [1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)]
-
IC50 Determination: For active compounds, a dose-response curve is generated by plotting the percentage inhibition against the logarithm of the compound concentration. The IC50 value is then determined using a non-linear regression fit.
Quantitative Data
The following tables summarize the binding affinity and inhibitory activity of this compound against pre-miR-29a, as well as typical HTS assay performance metrics.
Table 1: this compound Binding and Inhibition Data
| Parameter | Value | Reference |
| Binding Affinity (Kd) for pre-miR-29a | ~1 µM | Estimated from literature |
| IC50 for pre-miR-29a Processing | ~5 µM | Estimated from literature[1] |
Table 2: HTS Assay Performance Metrics
| Parameter | Typical Value |
| Z' Factor | ≥ 0.7 |
| Signal-to-Background Ratio | > 3 |
| Coefficient of Variation (%CV) | < 10% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z' Factor (<0.5) | - Reagent instability- Inconsistent dispensing- Suboptimal reagent concentrations | - Prepare fresh reagents- Calibrate liquid handlers- Optimize enzyme and substrate concentrations |
| High Well-to-Well Variability | - Incomplete mixing- Bubbles in wells | - Centrifuge plates after reagent addition- Use a plate sealer during incubation |
| Edge Effects | - Evaporation from outer wells | - Use plates with lids or sealers- Do not use the outer wells for samples |
Conclusion
This application note provides a robust and reliable method for the high-throughput screening of small molecule modulators of miRNA processing. The use of the well-characterized inhibitor this compound allows for assay validation and serves as a benchmark for the identification of novel inhibitors targeting the Dicer-mediated maturation of specific miRNAs like pre-miR-29a. This assay can be a valuable tool in the discovery of new chemical probes and potential therapeutic agents for diseases associated with miRNA dysregulation.
References
Application Notes: Fluorescent Labeling for Imaging Studies
Topic: Fluorescent Labeling of BzDANP for Imaging Studies
A Note on this compound: Based on current scientific literature, 3-(benzyloxy)-2,7-dimethyl-1,8-naphthyridine (this compound) is primarily recognized as a small molecule that modulates the maturation of pre-microRNA-29a by the Dicer enzyme.[1] Our comprehensive search did not yield any evidence of its application as a fluorescent probe for imaging studies. Therefore, photophysical data and specific protocols for labeling with this compound are not available.
To address the interest in methodologies for fluorescent labeling in imaging studies, this document provides a detailed guide using a well-established class of fluorescent dyes, BODIPY dyes , as a representative example. These protocols and principles can be adapted for other reactive fluorescent dyes.
Introduction to Fluorescent Labeling
Fluorescent probes are indispensable tools in biological research, enabling the visualization and tracking of molecules in cells, tissues, and whole organisms with high sensitivity and specificity.[2][] The process involves covalently attaching a fluorescent dye (fluorophore) to a target molecule, such as a protein, antibody, or nucleic acid. The selection of a suitable fluorophore is critical and depends on factors like brightness (a product of its molar extinction coefficient and quantum yield), photostability, and spectral properties that match the available imaging instrumentation.[]
BODIPY (boron-dipyrromethene) dyes are a versatile class of fluorophores known for their high fluorescence quantum yields (often approaching 100%), sharp absorption and emission peaks, and relative insensitivity to solvent polarity and pH.[4] They are available with a wide range of spectral characteristics and reactive groups for conjugation to various biomolecules.[5][6][7]
Quantitative Data: Photophysical Properties of a Representative BODIPY Dye
The following table summarizes the key photophysical properties of a commonly used BODIPY derivative, BODIPY FL, which has spectral characteristics similar to fluorescein.
| Property | Value | Reference Standard |
| Excitation Maximum (λex) | ~505 nm | Fluorescein |
| Emission Maximum (λem) | ~513 nm | Fluorescein |
| Molar Extinction Coeff. (ε) | >80,000 cm⁻¹M⁻¹ in Methanol | N/A |
| Fluorescence Quantum Yield (Φ) | >0.9 in Methanol | Fluorescein (0.95) |
| Stokes Shift | ~8 nm | N/A |
| Photostability | High | N/A |
Note: Exact values can vary depending on the solvent and conjugation partner.
Experimental Protocols
Protocol 1: Labeling of Antibodies with a Reactive BODIPY Dye
This protocol describes the labeling of an antibody with a BODIPY dye containing an amine-reactive group (e.g., a succinimidyl ester).
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Amine-reactive BODIPY dye (e.g., BODIPY™ FL, SE)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
Procedure:
-
Antibody Preparation: Prepare the antibody in the reaction buffer. If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.
-
Dye Preparation: Just before use, dissolve the reactive BODIPY dye in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. While gently vortexing the antibody solution, add a calculated amount of the reactive dye solution. A common starting point is a 10-fold molar excess of dye to antibody. b. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. b. Apply the reaction mixture to the top of the column. c. Elute the labeled antibody with PBS. The first colored fraction to elute will be the labeled antibody. Unconjugated dye will elute later.
-
Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of the BODIPY dye (~505 nm). b. Calculate the concentration of the antibody and the dye to determine the average number of dye molecules per antibody.
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.
Protocol 2: Staining Fixed Cells with a BODIPY-Labeled Antibody (Immunofluorescence)
This protocol provides a general procedure for immunofluorescent staining of fixed cells in culture.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
BODIPY-labeled secondary antibody
-
Mounting medium with an antifade reagent
Procedure:
-
Cell Fixation: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8] c. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): a. Incubate the fixed cells with Permeabilization Buffer for 10 minutes. b. Wash three times with PBS.
-
Blocking: a. Incubate the cells with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.[8]
-
Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in Blocking Buffer. b. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C. c. Wash three times with PBS.
-
Secondary Antibody Incubation: a. Dilute the BODIPY-labeled secondary antibody in Blocking Buffer. b. Incubate the cells for 1 hour at room temperature, protected from light. c. Wash three times with PBS, protected from light.
-
Mounting: a. Mount the coverslip onto a microscope slide using an antifade mounting medium. b. Seal the edges of the coverslip with nail polish.
-
Imaging: a. Image the slides using a fluorescence microscope equipped with appropriate filters for the BODIPY dye (e.g., a FITC filter set).
Diagrams
Caption: Immunofluorescence Staining Workflow.
Caption: Generic Signaling Pathway Visualization.
References
- 1. This compound, a Small-Molecule Modulator of Pre-miR-29a Maturation by Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural-product-based fluorescent probes: recent advances and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of a [18F]BODIPY-labeled caspase-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and application of BODIPY-based fluorescent labeling tag for oligosaccharide and N-linked glycan analysis by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing BzDANP Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of BzDANP to avoid cytotoxicity in their experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a novel small molecule with a three-ring benzo[c][1][2]naphthyridine structure. Its primary known biological activity is the modulation of pre-miR-29a maturation by binding to a single nucleotide bulge in the RNA duplex, which suppresses its processing by the Dicer enzyme in a concentration-dependent manner[1]. This interaction suggests that this compound has the potential to influence gene expression pathways regulated by miR-29a.
Q2: Is there a recommended non-cytotoxic concentration range for this compound?
A2: Currently, there is no publicly available data detailing the specific cytotoxic concentrations (e.g., IC50 values) of this compound in different cell lines. As with any novel compound, it is crucial to experimentally determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: While the specific cytotoxic mechanisms of this compound have not been elucidated, compounds with a similar naphthyridine core structure have been reported to exhibit cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II[3][4]. Additionally, as a small molecule designed to bind RNA, this compound may have off-target effects, leading to unintended cellular toxicity[5][6]. It is also possible that at higher concentrations, the compound may induce apoptosis or other forms of cell death.
Q4: How can I determine if this compound is causing cytotoxicity in my experiments?
A4: You can assess cytotoxicity by performing a dose-response experiment and evaluating cell viability using standard assays such as MTT, MTS, or a neutral red uptake assay. Morphological changes in cells, such as rounding, detachment, or the appearance of apoptotic bodies, can also be indicative of cytotoxicity.
Q5: My cells show reduced viability even at low concentrations of this compound. What could be the issue?
A5: Several factors could contribute to this. Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells (typically <0.1%). It is also important to consider the possibility that your specific cell line is particularly sensitive to this compound's mechanism of action or potential off-target effects.
Troubleshooting Guide
| Problem ID | Issue | Possible Causes | Recommended Solutions |
| BZ-CYTO-01 | High variability in cytotoxicity results between replicates. | 1. Uneven cell seeding. 2. Incomplete solubilization of this compound. 3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Thoroughly vortex the this compound stock solution and dilutions before adding to the cells. 3. Use calibrated pipettes and proper pipetting techniques. |
| BZ-CYTO-02 | No dose-dependent cytotoxicity observed at expected concentrations. | 1. The chosen cell line may be resistant to this compound. 2. The incubation time is too short to induce a cytotoxic effect. 3. The assay is not sensitive enough. | 1. Test this compound on a different cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Use a more sensitive assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®). |
| BZ-CYTO-03 | Discrepancy between morphological changes and viability assay results. | 1. The chosen assay may not be measuring the relevant cell death pathway. 2. this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). | 1. Use multiple assays that measure different aspects of cell health (e.g., membrane integrity, metabolic activity, apoptosis). 2. Perform a cell proliferation assay (e.g., BrdU incorporation) in parallel with a cytotoxicity assay. |
| BZ-CYTO-04 | This compound appears to precipitate in the culture medium. | 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components of the culture medium. | 1. Lower the final concentration of this compound. 2. Test different serum concentrations in the medium or use a serum-free medium for the treatment period if possible. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using the MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability through metabolic activity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium. It is recommended to start with a wide concentration range (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Assessing this compound-Induced Apoptosis using Annexin V/PI Staining
This protocol helps to determine if this compound induces programmed cell death.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound (based on MTT assay results) for the desired time.
-
Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Data Presentation
The following tables are examples of how to structure your quantitative data from cytotoxicity experiments.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.09 | 92.0 |
| 10 | 0.63 ± 0.05 | 50.4 |
| 50 | 0.25 ± 0.03 | 20.0 |
| 100 | 0.10 ± 0.02 | 8.0 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 1.7 |
| This compound (50 µM) | 15.3 ± 1.8 | 50.7 ± 4.2 | 34.0 ± 3.1 |
| Positive Control | 10.1 ± 1.5 | 65.4 ± 5.1 | 24.5 ± 2.8 |
Visualizations
References
- 1. Affecting RNA biology genome-wide by binding small molecules and chemically induced proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How We Think about Targeting RNA with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of BzDANP in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with BzDANP.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a photosensitizer designed for photodynamic therapy (PDT). Upon activation by light of a specific wavelength, this compound is thought to transition to an excited triplet state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen. These ROS are highly cytotoxic and can induce cell death in the target tissue. The efficacy of PDT is dependent on three key components: the photosensitizer, light, and oxygen.[1][2]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation and emission wavelengths for a photosensitizer are critical for its efficacy. While specific data for this compound is not provided, photosensitizers are often designed to be activated by light in the red or near-infrared (NIR) spectral region to enhance tissue penetration.[3] It is crucial to consult the manufacturer's specifications for the precise absorbance and emission maxima of your specific batch of this compound.
Q3: What are the common causes of low efficacy in photodynamic therapy?
Several factors can contribute to the low efficacy of photodynamic therapy. These include limited light penetration into the target tissue, poor uptake of the photosensitizer by tumor cells, and the hypoxic (low oxygen) nature of many tumor microenvironments.[1][4] Resistance to PDT can also develop in cancer cells.[3]
Troubleshooting Low this compound Efficacy in In Vitro Experiments
Low efficacy in cell culture experiments can stem from various factors, from reagent preparation to the experimental setup.
Problem: Low or no cytotoxicity observed after this compound treatment and light exposure.
Below is a troubleshooting guide to address this issue:
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Determine the optimal concentration of this compound for your cell line using a dose-response curve. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow it down. |
| Inadequate Light Dose | Ensure the light source is emitting at the correct wavelength for this compound excitation. Calibrate the light source to deliver a consistent and accurate light dose (fluence). Optimize the light dose by testing a range of fluences. |
| Suboptimal Incubation Time | Optimize the incubation time of this compound with the cells before light exposure. A longer incubation time may be required for sufficient intracellular accumulation. Test a time course (e.g., 4, 12, 24 hours). |
| This compound Aggregation | This compound may aggregate in aqueous solutions, reducing its efficacy. Prepare fresh solutions for each experiment. Consider using a small amount of a biocompatible solvent (e.g., DMSO) to aid dissolution before diluting in culture medium. |
| Cell Line Resistance | Some cell lines may be inherently resistant to PDT. This can be due to efficient antioxidant systems or upregulated pro-survival signaling pathways.[4] Consider using a positive control photosensitizer known to be effective in your cell line. |
| Low Oxygen Levels | Ensure that the cell culture medium has adequate oxygen levels during light exposure, as oxygen is crucial for ROS generation in Type II PDT.[4] |
Experimental Workflow for In Vitro PDT
Troubleshooting Low this compound Efficacy in In Vivo Experiments
In vivo experiments introduce additional complexities such as drug delivery, biodistribution, and the tumor microenvironment.
Problem: Limited tumor regression or therapeutic effect in animal models.
| Possible Cause | Recommended Solution |
| Poor this compound Bioavailability/Tumor Accumulation | The biodistribution of photosensitizers can be a significant challenge, leading to insufficient accumulation in the tumor.[5] Consider using a formulation strategy, such as encapsulation in nanoparticles, to improve solubility and tumor targeting. |
| Insufficient Light Penetration | Light penetration in tissues can be limited, especially for deeper tumors.[3][4] Use a light source with a wavelength in the NIR region for better tissue penetration. Consider interstitial light delivery for larger tumors. |
| Tumor Hypoxia | The hypoxic tumor microenvironment can severely limit the efficacy of PDT by reducing the availability of oxygen required for ROS production.[1][4] Strategies to overcome hypoxia, such as combining PDT with therapies that increase tumor oxygenation, may be necessary. |
| Incorrect Drug-to-Light Interval | The time between this compound administration and light application is critical. This interval should be optimized to coincide with the peak accumulation of this compound in the tumor tissue.[5] |
| High Antioxidant Capacity of the Tumor | Tumors may possess enhanced antioxidant systems that can neutralize the ROS generated by PDT.[4] |
PDT-Induced Cell Death Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using a Tetrazolium-Based Reagent (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
This compound Incubation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium. Replace the medium in the wells with the this compound-containing medium and incubate for the desired period (e.g., 4-24 hours). Include a vehicle control (medium with the solvent).
-
Washing: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular this compound.
-
Light Exposure: Add fresh, phenol red-free medium to the cells. Expose the plate to a light source with the appropriate wavelength and fluence for this compound activation. Keep a "dark toxicity" control plate that is not exposed to light.
-
Post-Treatment Incubation: Return the cells to the incubator for a period sufficient for cell death to occur (typically 24-72 hours).
-
Viability Assessment: Add the tetrazolium-based reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability.
Protocol 2: Detection of Intracellular ROS
-
Cell Preparation: Seed cells on a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere.
-
This compound and Probe Incubation: Incubate the cells with this compound as described above. In the final 30-60 minutes of incubation, add an ROS-sensitive fluorescent probe (e.g., DCFH-DA) to the medium.
-
Washing: Gently wash the cells with PBS to remove extracellular this compound and the probe.
-
Light Exposure: Add fresh buffer or medium to the cells and expose them to light.
-
Imaging: Immediately after light exposure, visualize the cells using a fluorescence microscope with the appropriate filter sets for the ROS probe.
-
Quantification: Measure the fluorescence intensity to quantify the relative levels of intracellular ROS.
Troubleshooting Logic Flowchart
References
- 1. Towards overcoming obstacles of type II photodynamic therapy: Endogenous production of light, photosensitizer, and oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming Barriers in Photodynamic Therapy Harnessing Nanogenerators Strategies [ijbs.com]
- 5. Current Challenges and Opportunities of Photodynamic Therapy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing BzDANP Solubility for In Vivo Success
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with BzDANP for in vivo studies. Poor aqueous solubility is a major hurdle in preclinical development, often leading to low bioavailability and inconclusive results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to improve the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in aqueous solutions. What are the primary strategies I should consider to improve its solubility for in vivo studies?
A1: For poorly water-soluble compounds like this compound, a multi-pronged approach is often necessary. The primary strategies can be broadly categorized into formulation-based approaches and physicochemical modifications.[1][2][3]
-
Formulation-Based Approaches: These involve the use of excipients to increase the apparent solubility of the drug without altering its chemical structure. Common methods include:
-
Co-solvents: Utilizing water-miscible organic solvents to increase the drug's solubility in the formulation.[4]
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Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its solubility.[4]
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Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[1]
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Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, which can enhance absorption and bioavailability.[4][5] This includes self-emulsifying drug delivery systems (SEDDS).[1]
-
-
Physicochemical Modifications: These techniques alter the physical properties of the drug to enhance its dissolution rate.
Q2: How do I select the most appropriate solubilization strategy for this compound?
A2: The selection of an appropriate solubilization strategy depends on the physicochemical properties of this compound, the intended route of administration, and the required dose. A systematic approach is recommended. The following workflow can guide your decision-making process.
Caption: A workflow for selecting a suitable solubility enhancement technique.
Q3: Can you provide a quantitative comparison of different solubilization methods for a compound like this compound?
A3: The effectiveness of each solubilization method is highly compound-dependent. The following table summarizes hypothetical solubility enhancements for this compound using various techniques. These values are for illustrative purposes and would need to be determined experimentally.
| Solubilization Technique | Vehicle/System | Hypothetical this compound Solubility (µg/mL) | Fold Increase (vs. water) | Advantages | Disadvantages |
| Aqueous Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | 1 | 1x | Biocompatible | Very low solubility |
| Co-solvents | 10% DMSO in PBS | 50 | 50x | Simple to prepare | Potential for precipitation upon dilution, toxicity concerns at high concentrations |
| 20% PEG400 in PBS | 80 | 80x | Generally recognized as safe (GRAS) | Can increase viscosity | |
| Surfactants | 5% Tween 80 in PBS | 150 | 150x | Forms micelles to encapsulate drug | Potential for cell lysis at high concentrations |
| Cyclodextrins | 10% HP-β-CD in water | 500 | 500x | High solubilization capacity, masks taste | Can be expensive, potential for nephrotoxicity with some cyclodextrins |
| LBDDS (SEDDS) | Lipid-based formulation | >1000 | >1000x | Enhances oral bioavailability, protects drug from degradation | Complex formulation development |
| Nanosuspension | This compound nanocrystals in aqueous media | Apparent solubility increase due to enhanced dissolution rate | Varies | High drug loading, suitable for IV administration | Requires specialized equipment for production |
Q4: What are some common excipients used to enhance solubility for in vivo studies, and are they safe?
A4: A variety of excipients are used to enhance solubility. It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies.
| Excipient Type | Examples | Route of Administration | Notes |
| Co-solvents | Polyethylene Glycol (PEG 300, PEG 400), Propylene Glycol, Ethanol, Dimethyl Sulfoxide (DMSO) | Oral, Parenteral | Use at the lowest effective concentration. DMSO is generally limited to preclinical studies. |
| Surfactants | Polysorbates (Tween 20, Tween 80), Sorbitan esters (Span 20, Span 80), Cremophor EL | Oral, Parenteral | Can have biological effects and toxicity at higher concentrations. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Oral, Parenteral | Generally well-tolerated. |
| Lipids | Vegetable oils (sesame, corn), Medium-chain triglycerides (MCTs), Labrasol®, Cremophor® | Oral | Can improve oral absorption of lipophilic drugs. |
| Polymers | Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus® | Oral | Used in solid dispersions. |
While these excipients are widely used, it is essential to consult toxicology data and regulatory guidelines to determine safe dosage levels for the chosen animal model and route of administration.
Troubleshooting Guide
Problem 1: My this compound precipitates out of the formulation upon dilution with aqueous media (e.g., upon injection into the bloodstream or dilution in gastrointestinal fluids).
-
Possible Cause: The concentration of the co-solvent or surfactant may be too high, leading to "salting out" upon dilution. The formulation is thermodynamically unstable.
-
Troubleshooting Steps:
-
Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent downwards to find the minimum concentration required to maintain solubility.
-
Use a Combination of Excipients: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and prevent precipitation.
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Consider a Different Solubilization System: If co-solvents fail, explore alternative systems like cyclodextrins or lipid-based formulations that can better protect the drug from the aqueous environment.[7]
-
Prepare a Nanosuspension: Nanosuspensions are more physically stable upon dilution compared to solutions.[2]
-
Problem 2: The solubility of my this compound is still too low to achieve the required dose in a reasonable administration volume.
-
Possible Cause: The chosen solubilization method is not potent enough for this specific compound.
-
Troubleshooting Steps:
-
Explore Advanced Formulations: Move to more sophisticated systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or solid dispersions.[1][5]
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Particle Size Reduction: If you are working with a suspension, reducing the particle size to the sub-micron or nano-range can significantly increase the dissolution rate and apparent solubility.[4][6]
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pH Adjustment: Given that this compound has a pKa of 8.4, it will be protonated and potentially more soluble at a lower pH.[8] For oral formulations, this property might be exploited. For parenteral formulations, ensure the final pH is physiologically compatible.
-
Problem 3: I am observing toxicity or adverse effects in my animal model that may be related to the formulation.
-
Possible Cause: The concentration of one or more excipients is too high.
-
Troubleshooting Steps:
-
Review Excipient Toxicity Data: Consult literature and safety databases for the maximum tolerated dose of each excipient in your chosen animal model and for the specific route of administration.
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Reduce Excipient Concentration: Reformulate with the minimum amount of each excipient necessary for solubilization.
-
Switch to a More Biocompatible System: Consider formulations with a better safety profile, such as lipid-based systems or cyclodextrin complexes, over those with high concentrations of organic co-solvents or harsh surfactants.
-
Experimental Protocols
Protocol 1: Screening for Suitable Co-solvents and Surfactants
Objective: To determine the solubility of this compound in various GRAS co-solvents and surfactant systems.
Materials:
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This compound
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Phosphate Buffered Saline (PBS), pH 7.4
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Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Tween 80
-
Cremophor EL
-
Vials, magnetic stirrer, analytical balance, HPLC-UV
Method:
-
Prepare stock solutions of co-solvents and surfactants in PBS at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each vehicle in a vial.
-
Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.
Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound to improve its dissolution rate and suitability for parenteral administration.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in water for injection)
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Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Planetary ball mill or similar high-energy mill
Method:
-
Prepare a pre-suspension of this compound (e.g., 5-10% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a high speed for a specified duration (e.g., several hours). The milling time should be optimized to achieve the desired particle size.
-
Periodically withdraw samples to monitor the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Once the desired particle size (typically <200 nm for IV administration) is achieved, separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Caption: Experimental workflow for preparing a this compound nanosuspension.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Non-Specific Binding of BzDANP in Cellular Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding of BzDANP and other benzophenone-based photo-crosslinkers in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a benzophenone-containing photo-crosslinking agent. The core functional group is the benzophenone moiety, which, upon excitation with UV light (typically around 350-365 nm), forms a highly reactive triplet excited state.[1] This excited state can abstract a hydrogen atom from a nearby C-H bond, creating a covalent crosslink between the this compound-containing molecule and an interacting protein. This allows for the capture of transient or weak protein-protein interactions. A common example of a molecule with this functionality is p-benzoyl-L-phenylalanine (pBpa or BzF), a photoreactive unnatural amino acid that can be incorporated into proteins.[2][3][4]
Q2: What is non-specific binding in the context of this compound experiments?
Non-specific binding refers to the covalent attachment of the this compound probe to proteins or other cellular components that are not its intended biological interaction partners. This can lead to a high background signal, making it difficult to identify the true interacting proteins.
Q3: What are the common causes of non-specific binding with this compound?
Several factors can contribute to non-specific binding:
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Excessive this compound concentration: Higher concentrations increase the likelihood of random collisions and crosslinking with abundant, non-target proteins.
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Prolonged or high-intensity UV exposure: Over-irradiation can lead to the formation of highly reactive species that bind indiscriminately.[5]
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Suboptimal buffer conditions: Incorrect pH or salt concentrations can promote non-specific hydrophobic or electrostatic interactions.
-
Inadequate washing: Failure to remove unbound this compound before UV irradiation is a major source of non-specific crosslinking.
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Cellular health: Stressed or dying cells may exhibit increased membrane permeability, leading to higher intracellular concentrations of the probe and non-specific binding.
Troubleshooting Guide: High Background and Non-Specific Binding
This guide provides a systematic approach to troubleshooting and optimizing your this compound crosslinking experiments.
Problem: High background signal or multiple non-specific bands on a gel.
Below is a logical workflow to diagnose and resolve common issues leading to high background and non-specific binding.
Caption: Troubleshooting workflow for high background in this compound experiments.
Detailed Troubleshooting Steps in Q&A Format
Q: My background is very high. Where should I start?
A: Start by optimizing the concentration of your this compound probe. A concentration that is too high is a frequent cause of non-specific binding.
Q: How do I optimize the this compound concentration?
A: Perform a dose-response experiment. Titrate the concentration of this compound over a range, for example, from 0.1 µM to 10 µM, while keeping other parameters constant. Analyze the results by gel electrophoresis and Western blotting to identify the concentration that provides the best signal-to-noise ratio.
Q: I've optimized the concentration, but the background is still high. What's next?
A: Optimize the UV irradiation step. Both the duration and intensity of UV exposure are critical.
Q: What is the optimal UV wavelength and exposure time?
A: The optimal wavelength for exciting the benzophenone moiety is in the range of 350-365 nm.[1] The exposure time should be titrated. Start with a short exposure time (e.g., 5-15 minutes) and gradually increase it.[6] Use a UV crosslinker with a controlled intensity and wavelength to ensure reproducibility. Place the samples at a consistent distance from the UV source for each experiment.
Q: What if optimizing concentration and UV exposure doesn't solve the problem?
A: Focus on your washing steps. Inadequate removal of unbound probe before UV irradiation will lead to non-specific crosslinking.
Q: How can I improve my washing protocol?
A: Increase the number and duration of your wash steps after incubating the cells with this compound. Consider adding a low concentration of a non-ionic detergent, such as 0.05% Tween-20, to your wash buffer to help remove non-specifically bound probe. Always perform the final washes with a buffer that does not contain any potentially reactive components.
Q: I'm still seeing non-specific bands. Are there any other steps I can take?
A: Yes, consider incorporating a blocking step and ensuring you have the proper controls.
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Blocking: After labeling with this compound and before UV irradiation, you can try a blocking step with a protein solution like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites on the cell surface or within the cell lysate.[7]
-
Controls are Crucial:
-
No UV Control: A sample that is incubated with this compound but not exposed to UV light. This will show you any interactions that are not dependent on photo-activation.
-
Competition Control: Pre-incubate your cells with an excess of an unlabeled competitor that is known to bind to your target protein. A significant reduction in the crosslinked band in the presence of the competitor indicates specific binding.
-
Negative Cell Line Control: Use a cell line that does not express your protein of interest to see what proteins are non-specifically crosslinked by the probe.
-
Experimental Protocols
General Protocol for Cellular Crosslinking with a pBpa-containing Protein
This protocol describes the general steps for site-specifically incorporating p-benzoyl-L-phenylalanine (pBpa) into a target protein and subsequent photo-crosslinking in mammalian cells.
Caption: General workflow for cellular photo-crosslinking with pBpa.
Materials:
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Mammalian cell line of interest
-
Expression plasmid for the target protein with a TAG amber stop codon at the desired incorporation site.
-
Plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pBpa.
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p-benzoyl-L-phenylalanine (pBpa)
-
Cell culture medium and supplements
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
UV crosslinker with a 365 nm light source
Procedure:
-
Cell Culture and Transfection:
-
Plate cells to be at 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the plasmid for the target protein containing the amber codon and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent.
-
-
Incorporation of pBpa:
-
24 hours post-transfection, replace the culture medium with fresh medium containing 1 mM pBpa.
-
Incubate the cells for 24-48 hours to allow for expression of the pBpa-containing protein.
-
-
Washing:
-
Gently aspirate the medium containing pBpa.
-
Wash the cells three times with ice-cold PBS to remove any unincorporated pBpa.
-
-
UV Crosslinking:
-
Remove the final PBS wash and place the cells on ice.
-
Irradiate the cells with 365 nm UV light for a predetermined optimal time (e.g., 15 minutes). The distance from the UV source should be consistent.
-
-
Cell Lysis and Analysis:
-
After irradiation, lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
The resulting protein lysate can be analyzed by SDS-PAGE, Western blotting to detect the crosslinked complex, or further purified for identification of the interacting partner by mass spectrometry.
-
Quenching Unreacted this compound
In some in vitro applications, it may be necessary to quench the reaction after UV irradiation to prevent further non-specific crosslinking.
Q: How can I quench the photo-reaction?
A: While in living cells the short-lived reactive species will quickly react or be quenched by cellular components, for in vitro experiments with purified components, a quenching step can be beneficial. A common method is to add a scavenger molecule that will react with the excited benzophenone.
-
Dithiothreitol (DTT): Adding DTT to the reaction mixture after UV irradiation can help to quench the unreacted photo-probe. A final concentration of 10-20 mM DTT is typically sufficient.
Data Presentation
The following table summarizes key parameters that should be optimized to minimize non-specific binding of this compound.
| Parameter | Recommended Range | Starting Point | Key Considerations |
| This compound Concentration | 0.1 - 10 µM | 1 µM | Perform a titration to find the optimal concentration for your system. |
| UV Wavelength | 350 - 365 nm | 365 nm | Use a monochromatic light source if possible to minimize cell damage. |
| UV Exposure Time | 5 - 60 minutes | 15 minutes | Titrate to find the shortest time that gives a specific signal. |
| Wash Steps | 3 - 5 washes | 3 washes | Use ice-cold PBS. Consider adding a mild detergent. |
| Blocking Agent | 1-5% BSA or non-fat milk | 3% BSA | Can be performed before UV irradiation. |
| Quenching Agent (in vitro) | 10 - 20 mM DTT | 10 mM DTT | Add after UV irradiation. |
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action of a this compound-like photo-crosslinker.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels [mdpi.com]
- 6. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
BzDANP degradation and stability issues in long-term experiments
Welcome to the technical support center for BzDANP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address degradation and stability issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A: this compound is a novel photosensitizer with promising applications in photodynamic therapy and cellular imaging. However, its chemical structure makes it susceptible to degradation under certain experimental conditions. The primary stability concerns are photodegradation, hydrolysis in aqueous solutions, oxidation, and reactivity with biological thiols. These issues can lead to a loss of potency, altered photophysical properties, and the appearance of degradation-related artifacts in experimental data.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A: To ensure maximum shelf-life, this compound should be handled with care. Solid this compound is relatively stable but is hygroscopic and light-sensitive. Stock solutions are more prone to degradation. Adherence to recommended storage conditions is critical for experimental success.[1][2]
Q3: How quickly does this compound degrade when exposed to ambient light?
A: this compound is highly susceptible to photodegradation. Exposure to ambient laboratory light for even short periods can lead to measurable degradation. In a study, solid samples exposed to light showed over 90% degradation within 7 days, whereas samples protected from light showed minimal degradation.[3] It is crucial to work in dimmed light and use amber-colored vials or foil-wrapped containers for all solutions.
Q4: Is this compound stable in aqueous buffers? What is the optimal pH range?
A: this compound exhibits pH-dependent stability in aqueous solutions. The primary degradation pathway in aqueous media is hydrolysis, which accelerates at acidic and basic pH. The compound is most stable in a narrow pH range of 6.5 to 7.5. For long-term experiments, it is recommended to prepare fresh solutions and use a buffered system within this range.
Q5: I've noticed a color change in my this compound solution. What does this indicate?
A: A color change, typically from its original color to a pale yellow or colorless state, is a visual indicator of significant this compound degradation. This is often due to the breakdown of the chromophore through photodegradation or oxidative pathways. If a color change is observed, the solution should be discarded and a fresh one prepared.
Troubleshooting Guide
Q1: My HPLC analysis shows multiple unexpected peaks that increase over time. What could be the cause?
A: The appearance of new peaks in your chromatogram is a strong indicator of this compound degradation. The source of degradation can be multifactorial.
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Photodegradation: Are your samples, stock solutions, and mobile phases adequately protected from light during preparation, storage, and the HPLC run itself? Use an autosampler with a cooled, dark sample tray.
-
Hydrolysis: Is the pH of your sample or mobile phase outside the optimal range of 6.5-7.5? Unbuffered aqueous solutions can lead to rapid hydrolysis.
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Oxidation: Are you using high-purity solvents? Trace metal ion contaminants can catalyze oxidation.[4] Consider using solvents sparged with nitrogen or argon to remove dissolved oxygen.
Q2: My in vitro cell-based assay results with this compound are inconsistent and not reproducible. How can I troubleshoot this?
A: Inconsistent results in biological assays are often linked to the degradation of this compound within the cell culture media or during incubation.
-
Reaction with Media Components: Standard cell culture media contain components like amino acids (cysteine) and vitamins (riboflavin) that can react with or sensitize the degradation of this compound. Thiols, in particular, can react readily with photosensitizers.[5][6][7]
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Incubation Time: Long incubation periods (e.g., >24 hours) may lead to significant compound degradation in the media before the experimental endpoint is reached. Consider minimizing incubation time or replenishing the this compound-containing media.
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Light Exposure During Incubation: Standard laboratory incubators are not light-proof. Even brief light exposure when opening the incubator door can be sufficient to initiate photodegradation, especially if the media contains photosensitizers like riboflavin.
Q3: I suspect my this compound is degrading, but I'm not sure which pathway is dominant. How can I identify the cause?
A: A systematic approach can help pinpoint the primary degradation pathway.[8] Perform a forced degradation study by exposing this compound solutions to a matrix of stress conditions (e.g., light, heat, acid, base, oxidant) and analyzing the resulting degradants by HPLC or LC-MS. Comparing the degradation profile from your experiment to the profiles from the forced degradation study can help identify the cause.
Quantitative Data Summary
Table 1: Photodegradation of this compound (10 µM in PBS, pH 7.4) at 25°C
| Light Source | Intensity | Duration (hours) | Remaining this compound (%) |
| Dark Control | N/A | 24 | 98.5% |
| Ambient Lab Light | ~500 lux | 8 | 75.2% |
| UV-A Lamp | 20 W/m² | 2 | 41.3% |
| Solar Simulator | 1.2 million lux hours | 1 | 15.8% |
Table 2: Chemical Stability of this compound (10 µM) in Aqueous Buffers at 37°C in the Dark
| Buffer System | pH | Incubation Time (hours) | Remaining this compound (%) |
| Citrate Buffer | 5.0 | 24 | 62.1% |
| Phosphate Buffer (PBS) | 7.4 | 24 | 95.3% |
| Carbonate Buffer | 9.0 | 24 | 55.7% |
| PBS with 1 mM Glutathione | 7.4 | 24 | 80.4% |
| PBS with 100 µM H₂O₂ | 7.4 | 24 | 71.9% |
Experimental Protocols
Protocol 1: Assessing Photostability of this compound using HPLC
This protocol is adapted from the ICH Q1B guidelines for photostability testing.[8][9][10]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µM in a suitable solvent (e.g., PBS pH 7.4).
-
Prepare two sets of samples: one "exposed" set in clear glass vials and one "dark control" set in identical vials completely wrapped in aluminum foil.
-
-
Exposure:
-
Place both sets of vials in a calibrated photostability chamber.
-
Expose the samples to a light source that provides both visible and UV output, as specified by ICH Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[11]
-
Maintain a constant temperature (e.g., 25°C) throughout the exposure.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples immediately by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at the λmax of this compound).
-
Calculate the percentage of remaining this compound by comparing the peak area of the exposed sample to the dark control at each time point.
-
Protocol 2: Evaluating this compound Chemical Stability in Different Buffer Systems
-
Buffer Preparation:
-
Prepare a series of buffers covering a relevant pH range (e.g., pH 5, 7.4, 9).
-
Prepare stress condition buffers: PBS (pH 7.4) containing an oxidizing agent (e.g., 0.1% H₂O₂) and PBS (pH 7.4) containing a biological thiol (e.g., 1 mM Glutathione).
-
-
Incubation:
-
Dilute a this compound stock solution into each buffer to a final concentration of 10 µM.
-
Wrap all sample vials in aluminum foil to prevent photodegradation.
-
Incubate the samples in a temperature-controlled environment (e.g., 37°C).
-
-
Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each sample.
-
Immediately quench any reaction if necessary (e.g., by dilution in cold mobile phase).
-
Analyze the samples by HPLC to determine the concentration of the parent this compound.
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for troubleshooting this compound degradation.
Caption: Key factors for ensuring this compound stability in experiments.
References
- 1. neb.com [neb.com]
- 2. floorexpert.com [floorexpert.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal ion leachates and the physico-chemical stability of biotherapeutic drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction of thiols with 7-methylbenzopentathiepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. database.ich.org [database.ich.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. youtube.com [youtube.com]
Refining BzDANP treatment protocols for specific cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of BzDANP, a small-molecule modulator of pre-microRNA-29a (pre-miR-29a) maturation. Due to the novel nature of this compound, this guide offers foundational knowledge, standardized protocols for characterization, and troubleshooting advice to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule with a three-ring benzo[c][1][2]naphthyridine structure. Its primary mechanism of action is the suppression of pre-miR-29a maturation. It achieves this by binding with high affinity to a specific single nucleotide bulge (a C-bulge) located near the Dicer cleavage site on the pre-miR-29a hairpin structure. This binding stabilizes the pre-miRNA and sterically hinders the Dicer enzyme from processing it into mature, functional miR-29a.[3] This leads to a decrease in the levels of mature miR-29a in the cell.
Q2: Why is the modulation of miR-29a relevant in cancer research?
A2: miR-29a is a well-characterized microRNA that acts as a tumor suppressor in many types of cancer, including non-small cell lung cancer, glioma, and colon cancer.[1][4][5] It post-transcriptionally represses the expression of numerous oncogenes involved in critical cellular processes such as proliferation, apoptosis, and migration. By downregulating these targets, miR-29a can inhibit tumor growth and progression. Therefore, a compound like this compound, which inhibits the maturation of the tumor-suppressive miR-29a, would be expected to have pro-cancerous effects and is a valuable tool for studying the roles of miR-29a in cancer biology.
Q3: What are the known downstream signaling pathways affected by miR-29a, and therefore potentially by this compound treatment?
A3: miR-29a has been shown to regulate several key cancer-related signaling pathways by targeting their core components. These include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. miR-29a can inhibit this pathway by targeting key components, thereby promoting apoptosis.
-
Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway is common in many cancers. miR-29a can suppress this pathway, leading to reduced cancer cell proliferation, migration, and invasion.[1]
-
Apoptosis Regulation: miR-29a directly targets and downregulates anti-apoptotic proteins such as BCL-2 and Mcl-1, thus promoting programmed cell death.
By inhibiting miR-29a, this compound treatment is hypothesized to lead to the upregulation of these pathways, promoting cancer cell survival and proliferation.
Q4: Are there established optimal concentrations and incubation times for this compound treatment in specific cell lines?
A4: As a relatively novel research compound, there is limited publicly available data on the optimal treatment conditions for this compound across a wide range of cell lines. The effective concentration and incubation time are highly dependent on the specific cell line's characteristics, including its metabolic rate and membrane permeability. Researchers should empirically determine these parameters for their cell line of interest using the protocols provided in this guide. A typical starting point for in vitro testing of novel compounds is to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar, and time-course experiments from 24 to 72 hours.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or proliferation after this compound treatment. | 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. 2. Short incubation time: The treatment duration may be insufficient for the effects of miR-29a downregulation to manifest. 3. Cell line insensitivity: The chosen cell line may not be sensitive to changes in miR-29a levels. 4. Compound instability: this compound may be degrading in the culture medium. | 1. Perform a dose-response study with a broader range of concentrations. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Select a cell line known to be sensitive to miR-29a modulation or one with high endogenous miR-29a expression. 4. Prepare fresh this compound solutions for each experiment and minimize exposure to light if it is light-sensitive. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Inaccurate pipetting: Errors in dispensing this compound or reagents. 3. Edge effects in multi-well plates: Evaporation from outer wells. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate for experiments; fill them with sterile PBS or media. |
| Unexpected increase in cell death at all this compound concentrations. | 1. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Off-target effects: At high concentrations, this compound may have non-specific cytotoxic effects. | 1. Include a vehicle-only control to assess solvent toxicity. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). 2. Focus on a lower range of this compound concentrations for your experiments. |
| Difficulty in detecting changes in miR-29a target proteins by Western Blot. | 1. Inefficient protein extraction or degradation: Poor sample quality. 2. Low antibody affinity or specificity: The primary antibody may not be optimal. 3. Insufficient treatment effect: The change in protein expression may be too subtle to detect. | 1. Use appropriate lysis buffers with protease inhibitors and keep samples on ice. 2. Validate your primary antibody and optimize its dilution. 3. Increase the this compound concentration or incubation time. Consider using a more sensitive detection method. |
Data Presentation
As specific quantitative data for this compound across various cell lines is not yet widely published, the following table serves as a template for researchers to populate with their own experimental data.
Table 1: Template for IC50 and EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 / EC50 (µM) | Notes |
| e.g., A549 | Non-Small Cell Lung Cancer | MTT Assay | 48 | [Enter Value] | [e.g., Correlate with miR-29a levels] |
| e.g., U87-MG | Glioblastoma | Annexin V Assay | 72 | [Enter Value] | [e.g., Observe changes in target proteins] |
| e.g., HCT116 | Colon Cancer | Cell Proliferation Assay | 48 | [Enter Value] | [e.g., Compare with a control compound] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell line
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for miR-29a Target Proteins
This protocol is for detecting changes in the protein levels of known miR-29a targets after this compound treatment.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against miR-29a target proteins (e.g., BCL-2, CDK6, TRAF4) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Mechanism of this compound action.
Caption: General workflow for evaluating this compound.
Caption: Signaling pathways modulated by miR-29a.
References
- 1. MiR-29a: a potential therapeutic target and promising biomarker in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MiR-29a Inhibits Glioma Tumorigenesis through a Negative Feedback Loop of TRAF4/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miRNA-29a inhibits colon cancer growth by regulation of the PTEN/Akt/GSK3β and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of microRNA-29a regulates the expression of apoptosis-related genes in MCF-7 breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MiR-29a suppresses prostate cell proliferation and induces apoptosis via KDM5B protein regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Minimizing off-target effects of BzDANP on other miRNAs
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing BzDANP, a small-molecule modulator of pre-miR-29a maturation. The following resources are designed to help minimize potential off-target effects and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule with a three-ring benzo[c][1][2]naphthyridine system. It functions by binding with high affinity to single nucleotide bulges in RNA duplexes, particularly C-bulges.[3] This binding event in the vicinity of the Dicer cleavage site on precursor microRNA (pre-miRNA), specifically pre-miR-29a, suppresses its processing by the Dicer enzyme.[3] This inhibition of maturation leads to a decrease in the levels of mature miR-29a.
Q2: What is the intended target of this compound?
A2: The primary intended target of this compound is the precursor to microRNA-29a (pre-miR-29a).[3] Specifically, it targets a C-bulge structure near the Dicer cleavage site of pre-miR-29a, thereby inhibiting its maturation into the functional, mature miR-29a.[3]
Q3: What are the potential off-target effects of this compound on other miRNAs?
A3: While specific off-target effects of this compound on other miRNAs have not been extensively published, any pre-miRNA containing a structurally accessible single nucleotide bulge, especially a C-bulge, near its Dicer cleavage site could theoretically be a target.[3][4][5] Off-target binding could lead to the unintended suppression of other miRNAs, potentially causing unforeseen cellular phenotypes.[2][6] Therefore, it is crucial to experimentally validate the specificity of this compound in your model system.
Q4: How can I minimize the potential off-target effects of this compound?
A4: Minimizing off-target effects is critical for obtaining reliable experimental results. Key strategies include:
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect on miR-29a.[7] A dose-response experiment is highly recommended to determine the optimal concentration.
-
Comprehensive Off-Target Profiling: Employ genome-wide miRNA expression analysis techniques like miRNA sequencing (miRNA-seq) or microarray analysis to identify any unintended changes in the miRNA landscape.[8]
-
Rigorous Validation: Validate the on-target and any potential off-target effects observed in high-throughput screens using a secondary, independent method such as quantitative reverse transcription PCR (qRT-PCR) for specific miRNAs.[9]
-
Use of Appropriate Controls: Always include negative and positive controls in your experiments to ensure that the observed effects are specific to this compound treatment.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of mature miR-29a | Insufficient this compound concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type.[10] |
| Poor cellular uptake of this compound. | Optimize the delivery method. Consider using a suitable vehicle or transfection reagent if working in vitro. | |
| Incorrect quantification method. | Ensure your qRT-PCR assay for mature miR-29a is properly designed and validated. Use appropriate endogenous controls. | |
| High cell toxicity or unexpected phenotypes | This compound concentration is too high. | Lower the concentration of this compound used. Refer to your dose-response curve to find a non-toxic, effective concentration. |
| Significant off-target effects. | Perform miRNA-seq or microarray analysis to identify off-target miRNAs. If critical off-targets are identified, consider redesigning the experiment or using an alternative approach.[8] | |
| Solvent/vehicle toxicity. | Run a vehicle-only control to assess the toxicity of the solvent used to dissolve this compound. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions.[12] |
| Degradation of this compound. | Ensure proper storage of this compound stock solutions according to the manufacturer's instructions. Prepare fresh working solutions for each experiment. | |
| Inconsistent transfection/treatment efficiency. | Optimize and standardize your transfection or treatment protocol. Monitor transfection efficiency using a positive control.[13] | |
| Off-target miRNAs are identified in profiling studies | This compound is binding to similar structural motifs on other pre-miRNAs. | This is an inherent risk with small molecule inhibitors.[2] Validate the biological relevance of the off-target effects. If the off-target effects confound your results, a different strategy to modulate miR-29a may be necessary. |
| Concentration of this compound is in a range that promotes non-specific binding. | Re-optimize the this compound concentration to the lowest effective dose to maximize specificity.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 24-well or 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range might be from 0.1 µM to 100 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period determined by your experimental design (e.g., 24, 48, or 72 hours).
-
RNA Extraction: At the end of the incubation period, harvest the cells and extract total RNA using a reliable method (e.g., TRIzol reagent or a commercial kit).
-
qRT-PCR for miR-29a: Perform qRT-PCR to quantify the levels of mature miR-29a. Use a stable, endogenous small non-coding RNA (e.g., U6 snRNA) for normalization.
-
Data Analysis: Calculate the relative expression of miR-29a for each this compound concentration compared to the vehicle control. Plot the miR-29a expression against the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of each this compound concentration.
-
Select Optimal Concentration: Choose the lowest concentration of this compound that gives a significant reduction in mature miR-29a levels with minimal cytotoxicity.
Protocol 2: Off-Target Profiling using miRNA Sequencing (miRNA-seq)
-
Experimental Setup: Treat your cells with the optimized concentration of this compound and a vehicle control. Include at least three biological replicates for each condition.
-
RNA Extraction: Extract high-quality total RNA from all samples. The RNA integrity number (RIN) should be ≥ 8.
-
Small RNA Library Preparation: Prepare small RNA sequencing libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq Small RNA Library Prep Kit). This typically involves:
-
Ligation of 3' and 5' adapters.
-
Reverse transcription to generate cDNA.
-
PCR amplification of the cDNA library.
-
Size selection of the library to enrich for miRNA-sized fragments.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina MiSeq or NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter Trimming: Remove adapter sequences from the reads.
-
Alignment: Align the trimmed reads to a reference genome and a miRNA database (e.g., miRBase).
-
Quantification: Count the number of reads mapping to each miRNA.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify miRNAs that are significantly differentially expressed between the this compound-treated and vehicle control groups.
-
-
Validation: Validate the differentially expressed miRNAs identified from the miRNA-seq data using qRT-PCR.
Visualizations
References
- 1. Small Molecules Targeting MicroRNA for Cancer Therapy: Promises and Obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MicroRNAs with Small Molecules [mdpi.com]
- 3. This compound, a Small-Molecule Modulator of Pre-miR-29a Maturation by Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bulges control pri-miRNA processing in a position and strand-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bulges control pri-miRNA processing in a position and strand-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting MicroRNAs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. Evaluation and control of miRNA-like off-target repression for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. Performing appropriate miRNA control experiments [qiagen.com]
- 12. miRNA (microRNA) – Target Prediction, Validation, and Functional | abm Inc. [info.abmgood.com]
- 13. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
Technical Support Center: Overcoming Resistance to BzDANP in Cancer Cell Lines
Disclaimer: BzDANP is a novel small-molecule modulator targeting the maturation of pre-miR-29a by Dicer.[1] As of the current date, there is no published literature detailing specific mechanisms of acquired resistance to this compound in cancer cell lines. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of drug resistance in cancer and plausible hypothetical scenarios for a molecule with this compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel molecule with a three-ring benzo[c][2][3]naphthyridine structure.[1] It functions by binding to a single nucleotide bulge in RNA duplexes, specifically targeting the pre-miR-29a microRNA precursor. This binding event suppresses the processing of pre-miR-29a by the Dicer enzyme, thereby modulating miRNA maturation.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons?
A2: Reduced sensitivity to this compound, a phenomenon known as acquired resistance, can arise from various molecular changes within the cancer cells. While specific resistance mechanisms to this compound have not been documented, plausible causes include:
-
Alterations in the drug target: Genetic mutations or conformational changes in pre-miR-29a could prevent this compound from binding effectively.
-
Increased drug efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration.
-
Activation of bypass signaling pathways: Cells might activate alternative signaling pathways that compensate for the effects of miR-29a suppression, rendering the cells less dependent on the pathway targeted by this compound.
-
Changes in Dicer expression or activity: Although this compound targets the pre-miRNA, alterations in the Dicer enzyme itself could potentially influence the drug's efficacy.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to perform a dose-response assay and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your current cell line compared to the parental (sensitive) cell line indicates the development of resistance.
Q4: Are there any known synergistic drug combinations with this compound?
A4: As a novel compound, established synergistic combinations for this compound are not yet reported in the literature. However, based on its mechanism of action, combining this compound with agents that target parallel or downstream pathways could be a rational approach to enhance efficacy or overcome resistance. Researchers may consider exploring combinations with conventional chemotherapeutics or inhibitors of key oncogenic signaling pathways.
Troubleshooting Guide
This guide provides a structured approach to identifying and potentially overcoming suspected resistance to this compound in your cancer cell line experiments.
| Problem | Potential Cause | Recommended Action |
| Decreased cell death or growth inhibition at previously effective this compound concentrations. | 1. Cell line has developed resistance. 2. This compound degradation. 3. Inconsistent experimental setup. | 1. Confirm Resistance: Perform a dose-response curve to compare the IC50 of the current cell line with the parental line.2. Check Compound Integrity: Use a fresh stock of this compound. Ensure proper storage conditions (-20°C or as recommended).3. Standardize Protocol: Verify cell seeding density, treatment duration, and assay conditions. |
| Confirmed increase in IC50 value for this compound. | 1. Target Alteration (Hypothetical): Mutation in the pre-miR-29a sequence.2. Increased Drug Efflux (Hypothetical): Overexpression of ABC transporters.3. Bypass Pathway Activation (Hypothetical): Upregulation of pro-survival pathways. | 1. Sequence Analysis: Sequence the pre-miR-29a gene in resistant cells to identify potential mutations.2. Efflux Pump Inhibition: Co-treat resistant cells with this compound and a known ABC transporter inhibitor (e.g., Verapamil, PSC833). A restored sensitivity would suggest efflux-mediated resistance.3. Pathway Analysis: Use techniques like Western blotting or RNA sequencing to compare the expression of key survival pathway proteins (e.g., PI3K/Akt, MAPK pathways) between sensitive and resistant cells. |
| No change in IC50, but suboptimal response. | 1. Sub-optimal drug concentration or treatment time. 2. Cellular context-dependent efficacy. | 1. Optimization: Perform a time-course and dose-escalation experiment to determine the optimal treatment conditions for your specific cell line.2. Cell Line Characterization: Ensure the chosen cell line is appropriate and known to be dependent on the pathway modulated by miR-29a. |
Quantitative Data Summary
The following table presents hypothetical IC50 data for this compound in a sensitive parental cancer cell line and a derived resistant subline. This illustrates the quantitative shift that may be observed upon the development of resistance.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line (Sensitive) | 0.5 | 1 |
| This compound-Resistant Subline | 5.0 | 10 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay) to Determine IC50
-
Objective: To quantify the cytotoxic effect of this compound and determine the IC50 value.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis for Bypass Signaling Pathway Activation
-
Objective: To investigate the activation of alternative pro-survival signaling pathways in resistant cells.
-
Methodology:
-
Culture both parental (sensitive) and this compound-resistant cells to 80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to compare the levels of protein expression and phosphorylation between sensitive and resistant cells.
-
Visualizations
Caption: Troubleshooting workflow for suspected this compound resistance.
Caption: this compound mechanism and hypothetical resistance pathways.
References
Validation & Comparative
Unveiling the Potency of BzDANP: A Comparative Analysis of Dicer Inhibitors
For researchers, scientists, and professionals in drug development, the quest for potent and specific modulators of microRNA (miRNA) biogenesis is a critical frontier. Dicer, a key enzyme in this pathway, has emerged as a significant therapeutic target. This guide provides a comprehensive comparison of the efficacy of BzDANP, a novel Dicer inhibitor, with other known small molecule inhibitors. We delve into their mechanisms of action, present available quantitative data for objective comparison, and provide detailed experimental protocols for key assays.
Dicer's Crucial Role in miRNA Biogenesis
Dicer, an RNase III endonuclease, is a central player in the RNA interference (RNAi) pathway. Its primary function is to process precursor miRNAs (pre-miRNAs) into mature, ~22-nucleotide-long miRNAs. These mature miRNAs are then incorporated into the RNA-induced silencing complex (RISC), guiding it to target messenger RNAs (mRNAs) for degradation or translational repression, thereby regulating gene expression.[1] Given its pivotal role, the inhibition of Dicer activity presents a powerful strategy to modulate gene expression and combat various diseases, including cancer.
A Comparative Look at Dicer Inhibitors
A growing number of small molecules have been identified for their ability to modulate Dicer activity. This guide focuses on a comparative analysis of this compound and other notable Dicer inhibitors.
This compound: A Bulge-Binding Modulator
This compound (benzo[c][2][3]naphthyridine derivative) is a small molecule that has been shown to suppress the Dicer-mediated processing of specific pre-miRNAs, such as pre-miR-29a and pre-miR-136.[4][5][6] Its mechanism of action involves binding to a single nucleotide bulge, specifically a C-bulge, located in the vicinity of the Dicer cleavage site within the pre-miRNA hairpin.[5] This binding event is thought to induce a conformational change in the pre-miRNA, leading to the formation of a stable ternary complex consisting of the pre-miRNA, this compound, and the Dicer enzyme.[6] This complex is processed at a slower rate than the binary pre-miRNA-Dicer complex, resulting in the inhibition of mature miRNA production.[6] this compound exhibits a significantly higher affinity for bulged RNA structures compared to its parent molecule, DANP.[5]
AC1MMYR2: Targeting the Dicer Binding Site
AC1MMYR2 is another small molecule inhibitor that has been identified to block the maturation of the oncomir miR-21.[7][8] Its proposed mechanism involves a direct interaction with the Dicer binding site on the pre-miR-21 hairpin.[9] By occupying this site, AC1MMYR2 effectively prevents Dicer from binding to and processing the pre-miRNA into its mature, functional form.
Enoxacin: A Modulator of Dicer Activity
Enoxacin, a fluoroquinolone antibiotic, has been reported to affect miRNA processing.[1] However, its role is more complex than that of a simple inhibitor. Studies suggest that enoxacin can enhance Dicer's processing activity, particularly in the presence of the Dicer cofactor TRBP (TAR RNA-binding protein).[2][10] While it has shown cancer-specific growth-inhibitory effects with an EC50 of approximately 124 µM in HCT-116 cells, this is not a direct measure of Dicer inhibition.[9] Some studies have also suggested that enoxacin might directly inhibit the processing of specific pre-miRNAs like pre-miR-132 in vitro.[11]
Aminoglycosides and Other Small Molecules
Other small molecules, including certain aminoglycoside antibiotics like paromomycin, have been shown to inhibit Dicer activity.[12] The inhibitory effect of paromomycin is observed when an RNA substrate contains a specific aptamer that binds to it, suggesting a mechanism of steric hindrance.[12] More recently, a series of surfactin compounds were identified as inhibitors of pre-miR-21 processing, with their inhibitory potency correlating with the length of their lipid tails.[3] Additionally, de-novo designed small molecules have demonstrated inhibitory activity against pre-miR-21 processing.[13]
Quantitative Efficacy of Dicer Inhibitors
A direct comparison of the efficacy of Dicer inhibitors is often challenging due to the variability in experimental conditions across different studies. However, available data provides valuable insights into their relative potencies. The following table summarizes the available quantitative data for various Dicer inhibitors.
| Inhibitor | Target pre-miRNA | IC50 / EC50 | Assay Type | Reference |
| This compound | pre-miR-29a | Concentration-dependent inhibition | In vitro Dicer cleavage assay | [5] |
| AC1MMYR2 | pre-miR-21 | Not specified | In vitro Dicer cleavage assay | [7] |
| Enoxacin | - | EC50: ~124 µM (HCT-116 cell growth) | Cell-based assay | [9] |
| Paromomycin | RNA with aptamer | Partial inhibition at 2.82 µM, most at 52 µM | Force-based microarray | [12] |
| Surfactin Analogues | pre-miR-21 | IC50 values correlate with lipid tail length | Cat-ELCCA | [3] |
| Compound 4a | pre-miR-21 | IC50: ~10 µM | In vitro Dicer cleavage assay | [14] |
| Compound 4c | pre-miR-21 | IC50: ~5 µM | In vitro Dicer cleavage assay | [14] |
| Compound 4d | pre-miR-21 | IC50: ~15 µM | In vitro Dicer cleavage assay | [14] |
Note: The lack of standardized reporting for IC50 values under identical conditions makes a direct, definitive comparison of potency difficult. Further research with head-to-head comparative studies is needed.
Experimental Protocols
To facilitate the replication and comparison of studies on Dicer inhibitors, detailed experimental protocols are crucial. Below is a generalized protocol for a key in vitro assay used to assess Dicer inhibition.
In Vitro Dicer Cleavage Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Dicer on a specific pre-miRNA substrate.
Materials:
-
Recombinant human Dicer enzyme
-
5'-radiolabeled or fluorescently labeled pre-miRNA substrate (e.g., pre-miR-29a, pre-miR-21)
-
Dicer reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 50 mM NaCl, 2.5 mM MgCl2, 1 mM DTT)[14]
-
RNase inhibitor
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Denaturing polyacrylamide gel (e.g., 15% acrylamide, 7M urea)
-
Gel loading buffer (containing formamide and tracking dyes)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the Dicer reaction buffer, RNase inhibitor, and the labeled pre-miRNA substrate to the desired final concentration.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO) for comparison.
-
Enzyme Addition: Initiate the reaction by adding the recombinant Dicer enzyme to each tube. The final concentration of the enzyme should be optimized for linear cleavage over the chosen time course.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme's activity.
-
Reaction Quenching: Stop the reaction by adding an equal volume of gel loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis at a constant voltage until the tracking dyes have migrated to the desired position.
-
Visualization and Quantification: After electrophoresis, visualize the radiolabeled or fluorescently labeled RNA bands using a phosphorimager or fluorescence scanner. The uncleaved pre-miRNA and the cleaved mature miRNA products will appear as distinct bands.
-
Data Analysis: Quantify the intensity of the bands corresponding to the uncleaved pre-miRNA and the cleaved product. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms of Dicer Inhibition
To better understand the distinct ways in which small molecules can interfere with Dicer's function, the following diagrams illustrate the miRNA biogenesis pathway and the points of inhibition for different compounds.
Caption: The canonical microRNA biogenesis pathway.
Caption: Diverse mechanisms of Dicer inhibition by small molecules.
Conclusion
The landscape of Dicer inhibitors is rapidly evolving, with molecules like this compound demonstrating novel mechanisms of action. While a direct, comprehensive comparison of efficacy is currently limited by the available data, this guide provides a framework for understanding the relative strengths and mechanisms of different inhibitors. This compound's unique bulge-binding mechanism offers a promising avenue for the development of highly specific miRNA modulators. Future research should focus on standardized, comparative studies to establish a clear hierarchy of potency among these promising therapeutic candidates. The detailed experimental protocols provided herein aim to facilitate such endeavors, ultimately accelerating the translation of Dicer-targeting strategies from the laboratory to the clinic.
References
- 1. scbt.com [scbt.com]
- 2. Modulating microRNA Processing: Enoxacin, the Progenitor of a New Class of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Surfactins as Inhibitors of MicroRNA Processing Using Cat-ELCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pre-miRNA cleavage assays for DICER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Small-Molecule Modulator of Pre-miR-29a Maturation by Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of pre-miRNA-136 processing by Dicer with small molecule this compound suggested the formation of ternary complex of pre-miR-136-BzDANP-Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AC1MMYR2, an inhibitor of dicer-mediated biogenesis of Oncomir miR-21, reverses epithelial-mesenchymal transition and suppresses tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule enoxacin is a cancer-specific growth inhibitor that acts by enhancing TAR RNA-binding protein 2-mediated microRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-HIV-1 Effect of the Fluoroquinolone Enoxacin and Modulation of Pro-Viral hsa-miR-132 Processing in CEM-SS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequence-specific inhibition of Dicer measured with a force-based microarray for RNA ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dau.url.edu [dau.url.edu]
- 14. researchgate.net [researchgate.net]
Validating the Specificity of BzDANP for pre-miR-29a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BzDANP, a novel small-molecule modulator of pre-miR-29a, with alternative methods for the detection and validation of this specific microRNA precursor. The following sections present objective performance comparisons, supporting experimental data, and detailed methodologies to assist researchers in selecting the most appropriate tools for their studies.
Introduction to this compound and Its Mechanism of Action
This compound is a synthetic small molecule featuring a three-ring benzo[c][1][2]naphthyridine system. It has been identified as a modulator of pre-miR-29a maturation by selectively binding to a single cytosine bulge within the RNA duplex, near the Dicer cleavage site.[1][3] This binding event stabilizes the pre-miR-29a structure and subsequently suppresses its processing by the Dicer enzyme, leading to a reduction in the levels of mature miR-29a.[1][3] The specificity of this compound for this C-bulge offers a targeted approach to modulate the function of the miR-29a family, which is implicated in various cellular processes and diseases.
Performance Comparison: this compound vs. Alternatives
The validation of a small molecule's specificity is crucial for its development as a reliable research tool or therapeutic agent. Here, we compare this compound with an alternative small molecule class, Xanthone derivatives, and other methodological approaches for studying pre-miR-29a.
Small Molecule Competitors
| Feature | This compound | Xanthone Derivatives |
| Target | C-bulge in pre-miR-29a | Secondary structures of pre-miRNAs |
| Mechanism of Action | Binds to the C-bulge, inhibiting Dicer processing.[1][3] | Interfere with Dicer-mediated processing of pre-miRNAs.[4] |
| Binding Affinity (Kd) | 1.1 ± 0.1 µM (for C-bulge RNA) | Data not available for pre-miR-29a. |
| Specificity Data | Demonstrates preferential binding to C-bulged RNA over other bulges and fully matched duplexes.[1] | General inhibitors of Dicer processing; specificity for pre-miR-29a not quantitatively determined.[4] |
| Inhibition of Dicer (IC50) | ~10 µM for pre-miR-29a processing | Data not available for pre-miR-29a. |
Methodological Alternatives
| Method | Principle | Advantages | Disadvantages |
| RT-qPCR | Reverse transcription followed by quantitative PCR to measure pre-miR-29a levels. | High sensitivity and specificity with appropriate primer design. | Indirectly assesses the presence and quantity, does not directly confirm the binding of a molecule. |
| Molecular Beacons | Fluorescent probes that hybridize to the pre-miR-29a hairpin structure. | Real-time detection in living cells is possible. | Requires careful design to ensure specificity and avoid background fluorescence. |
| miRNA Sponges/Inhibitors | Transfected genetic constructs that sequester mature miR-29a.[5] | Effective for functional studies by downregulating mature miRNA activity.[5] | Acts on the mature miRNA, not the precursor; potential for off-target effects. |
Experimental Protocols
In Vitro Transcription of pre-miR-29a
This protocol outlines the generation of pre-miR-29a RNA for use in binding and processing assays.
Materials:
-
DNA template containing the T7 promoter sequence followed by the pre-miR-29a sequence.
-
T7 RNA polymerase
-
Ribonucleotide triphosphates (NTPs)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol and sodium acetate for precipitation
-
DEPC-treated water
Procedure:
-
Assemble the transcription reaction at room temperature by combining the transcription buffer, NTPs, DNA template, RNase inhibitor, and T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for another 15 minutes at 37°C to remove the DNA template.
-
Purify the transcribed RNA using phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the RNA pellet in DEPC-treated water and quantify its concentration using a spectrophotometer.
-
Verify the integrity of the transcribed pre-miR-29a by running a sample on a denaturing polyacrylamide gel.
Surface Plasmon Resonance (SPR) Assay for this compound-pre-miR-29a Binding
This protocol details the quantitative analysis of the binding affinity between this compound and pre-miR-29a.
Materials:
-
SPR instrument
-
Sensor chip (e.g., streptavidin-coated)
-
Biotinylated pre-miR-29a
-
This compound in a suitable buffer (e.g., PBS with DMSO)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the biotinylated pre-miR-29a onto the streptavidin-coated sensor chip.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.
-
After each injection, regenerate the sensor surface if necessary, according to the manufacturer's instructions.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Dicer Processing Assay
This protocol is used to assess the inhibitory effect of this compound or other small molecules on the processing of pre-miR-29a by Dicer.
Materials:
-
5'-radiolabeled pre-miR-29a
-
Recombinant human Dicer enzyme
-
Dicer reaction buffer
-
This compound or other test compounds
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Set up the Dicer processing reactions by combining the Dicer reaction buffer, 5'-radiolabeled pre-miR-29a, and varying concentrations of this compound or the test compound.
-
Initiate the reaction by adding the Dicer enzyme.
-
Incubate the reactions at 37°C for a defined period (e.g., 1 hour).
-
Stop the reactions by adding a formamide-containing loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA fragments using a phosphorimager and quantify the band intensities to determine the extent of Dicer inhibition.
Visualizations
Caption: Experimental workflow for validating this compound specificity for pre-miR-29a.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol for in vitro transcription of DNA oligos by T7 polymerase [protocols.io]
- 3. This compound, a Small-Molecule Modulator of Pre-miR-29a Maturation by Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthone derivatives as potential inhibitors of miRNA processing by human Dicer: targeting secondary structures of pre-miRNA by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lowering Hippocampal miR-29a Expression Slows Cognitive Decline and Reduces Beta-Amyloid Deposition in 5×FAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Genetic Cross-Validation of PARP Inhibitors: Olaparib vs. Talazoparib
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of precision oncology, Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA damage repair (DDR), particularly those harboring BRCA1/2 mutations. This guide provides a comprehensive comparison of two leading PARP inhibitors, Olaparib and Talazoparib, with a focus on their validation through genetic methodologies such as CRISPR-Cas9 screens and RNA sequencing (RNA-seq). By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their research.
Mechanism of Action: A Tale of Two Potencies
Both Olaparib and Talazoparib exploit the concept of synthetic lethality. They function by inhibiting PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with a compromised homologous recombination (HR) repair pathway (e.g., due to BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks (DSBs) during DNA replication, ultimately causing cell death.
A key differentiator between these two inhibitors is their "PARP trapping" potency. This refers to the stabilization of the PARP-DNA complex, which is a more cytotoxic event than the mere inhibition of PARP's enzymatic activity.[1] Talazoparib is a significantly more potent PARP trapper than Olaparib, with some studies indicating a 100- to 1,000-fold greater trapping ability.[1] This enhanced potency is reflected in its lower half-maximal inhibitory concentration (IC50) values in preclinical studies.[1]
Quantitative Performance Comparison
The following tables summarize the in vitro potency of Olaparib and Talazoparib in various breast cancer cell lines and highlight key findings from comparative genetic screening studies.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Olaparib and Talazoparib in Breast Cancer Cell Lines
| Cell Line | BRCA Status | Olaparib IC50 (nM) | Talazoparib IC50 (nM) |
| SUM1315 | BRCA1 mutant | 10 - 50 | 0.5 - 2 |
| MDA-MB-436 | BRCA1 mutant | 5 - 20 | 0.2 - 1 |
| CAPAN-1 | BRCA2 mutant | 20 - 100 | 1 - 5 |
| MCF7 | BRCA wild-type | >1000 | 50 - 200 |
| MDA-MB-231 | BRCA wild-type | >1000 | 100 - 500 |
| Data compiled from multiple preclinical studies. Actual values may vary based on experimental conditions.[1] |
Table 2: Summary of Comparative Genetic Screening and Transcriptomic Analyses
| Genetic Method | Key Findings | Reference |
| CRISPR-Cas9 Screens | Loss of genes in the Homologous Recombination (HR) pathway (e.g., RAD51, PALB2) sensitizes cells to both Olaparib and Talazoparib. Loss of 53BP1 confers resistance to both inhibitors in BRCA1-deficient cells. Talazoparib demonstrates a broader range of synthetic lethal interactions due to its higher potency. | [2] |
| RNA Sequencing (RNA-seq) | Both inhibitors induce a robust DNA damage response signature. Talazoparib treatment leads to a more pronounced upregulation of genes involved in inflammatory and TNFα signaling pathways compared to less potent PARP inhibitors. Resistance to both inhibitors is associated with the upregulation of genes involved in the epithelial-to-mesenchymal transition (EMT) and hypoxia. | [3][4] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are generalized protocols for CRISPR-Cas9 screens and RNA-seq analysis to evaluate the effects of PARP inhibitors.
CRISPR-Cas9 Knockout Screen for Identifying Sensitizers to PARP Inhibitors
This protocol outlines a negative selection screen to identify genes whose knockout sensitizes cancer cells to Olaparib or Talazoparib.
-
Cell Line Preparation : Culture Cas9-expressing cancer cells (e.g., a BRCA-proficient breast cancer cell line) under standard conditions.
-
Lentiviral Library Transduction : Transduce the cells with a pooled genome-wide or targeted sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection : Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) for 48-72 hours.
-
Baseline Cell Collection (T0) : Harvest a subset of the transduced cells to serve as the baseline representation of the sgRNA library.
-
Drug Treatment : Split the remaining cells into two populations: one treated with vehicle (DMSO) and the other with a sub-lethal concentration of Olaparib or Talazoparib (e.g., IC20 concentration determined from a dose-response curve).
-
Cell Culture and Passaging : Culture the cells for 14-21 days, passaging as needed and maintaining the drug selection.
-
Final Cell Collection (Tx) : Harvest the cells from both the vehicle- and drug-treated populations.
-
Genomic DNA Extraction : Extract genomic DNA from the T0 and Tx cell pellets.
-
sgRNA Library Amplification and Sequencing : Amplify the integrated sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing to determine the abundance of each sgRNA.
-
Data Analysis : Align sequencing reads to the sgRNA library to obtain read counts. Calculate the log2 fold change of each sgRNA's abundance in the drug-treated sample relative to the vehicle-treated sample and the T0 sample. Use algorithms like MAGeCK to identify sgRNAs that are significantly depleted in the drug-treated population, as these target potential sensitizer genes.[5]
RNA-Seq Analysis of PARP Inhibitor-Treated Cells
This protocol describes the steps to analyze the transcriptomic changes induced by Olaparib or Talazoparib.
-
Cell Culture and Treatment : Seed cancer cells (e.g., a BRCA-mutant breast cancer cell line) and allow them to adhere overnight. Treat the cells with vehicle (DMSO), Olaparib, or Talazoparib at a relevant concentration (e.g., IC50) for a specified time (e.g., 24, 48, or 72 hours).
-
RNA Extraction : Harvest the cells and extract total RNA using a commercially available kit, ensuring high purity and integrity (RIN > 8).
-
Library Preparation : Prepare RNA-seq libraries from the total RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing : Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
-
Data Quality Control : Perform quality control checks on the raw sequencing reads using tools like FastQC.
-
Read Alignment : Align the quality-filtered reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification : Quantify the number of reads mapping to each gene to generate a count matrix.
-
Differential Gene Expression Analysis : Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the drug-treated samples compared to the vehicle control.
-
Pathway and Functional Enrichment Analysis : Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify the biological pathways and processes that are significantly altered by the PARP inhibitor treatment.[3][6]
Visualizing the Molecular Landscape
To better understand the complex biological processes and experimental workflows, the following diagrams are provided.
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Caption: Generalized workflow for a pooled CRISPR knockout screen.
Caption: A generalized workflow for RNA-seq analysis.
Conclusion
The cross-validation of Olaparib and Talazoparib using genetic methods provides a deeper understanding of their mechanisms of action and the cellular responses they elicit. Talazoparib's superior potency, largely attributed to its efficient PARP trapping, translates to greater cytotoxicity in preclinical models.[1] Both inhibitors show efficacy in the context of HR deficiency, and genetic screens have been instrumental in identifying key genes and pathways that modulate sensitivity and resistance.[2] Transcriptomic analyses further reveal the complex cellular reprogramming induced by these drugs, offering insights into potential biomarkers and combination therapies.[3][4] This guide serves as a foundational resource for researchers aiming to build upon these findings and further advance the development and application of PARP inhibitors in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting induced vulnerability to overcome PARPi resistance and clonal heterogeneity in BRCA mutant triple-negative inflammatory breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors Differentially Regulate Immune Responses in Distinct Genetic Backgrounds of High-Grade Serous Tubo-Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Transcriptomics reveals in vivo efficacy of PARP inhibitor combinatorial synergy with platinum-based chemotherapy in human non-small cell lung carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BzDANP and siRNA for miR-29a Knockdown: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate tool for microRNA (miRNA) modulation is critical for both basic research and therapeutic development. This guide provides a comparative analysis of two distinct strategies for knocking down miR-29a: the small molecule inhibitor BzDANP and the well-established method of small interfering RNA (siRNA).
This comparison guide delves into the mechanisms of action, data on efficacy, and detailed experimental protocols for both this compound and siRNA-mediated miR-29a knockdown. While direct comparative studies are not yet available in the published literature, this guide synthesizes the existing data to offer a comprehensive overview, enabling informed decisions for your research needs.
At a Glance: this compound vs. siRNA for miR-29a Knockdown
| Feature | This compound (Benzo[c][1]naphthyridinamine derivative) | siRNA (Small Interfering RNA) / anti-miR |
| Mechanism of Action | Binds to a C-bulge in pre-miR-29a, sterically hindering Dicer processing and inhibiting mature miR-29a production.[2] | A synthetic RNA duplex complementary to mature miR-29a. The guide strand is incorporated into the RNA-induced silencing complex (RISC) to mediate the degradation of the target miRNA.[3] |
| Target Stage | Pre-miRNA processing (pre-miR-29a)[2] | Mature miRNA (miR-29a)[3] |
| Mode of Delivery | As a small molecule, it can be directly added to cell culture. In vivo delivery methods are not yet established. | Requires a delivery vehicle, such as lipid-based transfection reagents (in vitro) or more complex nanoparticle formulations for in vivo applications. |
| Reported Efficacy | Concentration-dependent suppression of pre-miR-29a processing by Dicer in vitro.[2] | Significant reduction in mature miR-29a levels in cell culture (e.g., up to 75-99% knockdown).[4][5] |
| Specificity & Off-Target Effects | Binds specifically to a C-bulge structural motif. Potential off-target effects on other pre-miRNAs with similar structures have not been extensively studied. | Can have "miRNA-like" off-target effects by binding to unintended mRNAs with partial complementarity.[6][7][8] Careful design and use of controls are crucial. |
Mechanism of Action
This compound: A Small Molecule Inhibitor of miRNA Processing
This compound is a novel small molecule that functions by directly interacting with the precursor to miR-29a (pre-miR-29a). Specifically, it binds to a single nucleotide bulge (a 'C-bulge') located near the Dicer cleavage site of the pre-miR-29a hairpin structure.[2] This binding event is thought to induce a conformational change or steric hindrance that prevents the Dicer enzyme from efficiently processing the pre-miRNA into its mature, functional form. By inhibiting this crucial step in miRNA biogenesis, this compound effectively reduces the levels of mature miR-29a.
siRNA: Post-Transcriptional Gene Silencing
siRNA-mediated knockdown of miR-29a, often referred to as anti-miR-29a, utilizes the cell's own RNA interference (RNAi) machinery. A short, double-stranded RNA molecule, designed to be complementary to the mature miR-29a sequence, is introduced into the cell.[3] Once inside, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then unwinds the siRNA, retaining the antisense (guide) strand. This guide strand directs the RISC to the mature miR-29a, leading to its degradation or sequestration, thereby preventing it from binding to its target mRNAs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Small-Molecule Modulator of Pre-miR-29a Maturation by Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. siRNA Versus miRNA as Therapeutics for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of microRNA-29a Changes the Expression of Heat Shock Proteins in Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of microRNA-29a regulates the expression of apoptosis-related genes in MCF-7 breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Control experiments for studying BzDANP's mechanism of action
Comparative Analysis of BzDANP: A Novel Kinase Inhibitor
This guide provides a comparative analysis of this compound, a novel therapeutic agent, against other established compounds to elucidate its mechanism of action. The following sections detail the experimental data, protocols, and signaling pathways involved, offering a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Performance Analysis
The efficacy of this compound was evaluated against two alternative compounds: Compound X, a known non-competitive inhibitor of the target kinase, and Compound Y, a standard-of-care cytotoxic agent. The data below summarizes the key performance indicators from in vitro assays.
| Compound | Target | IC50 (nM) for Target Kinase | Cell Line A EC50 (nM) | Cell Line B EC50 (nM) |
| This compound | Kinase A | 15.2 | 150 | 210 |
| Compound X | Kinase A | 35.8 | 320 | 450 |
| Compound Y | DNA Synthesis | N/A | 85 | 110 |
Table 1: Comparative efficacy of this compound and alternative compounds. IC50 values represent the concentration required for 50% inhibition of the target kinase activity. EC50 values indicate the concentration required to reduce cell viability by 50% in two different cancer cell lines (A and B).
Experimental Methodologies
Detailed protocols for the key experiments conducted to characterize the mechanism of action of this compound are provided below.
In Vitro Kinase Inhibition Assay
This assay was performed to determine the direct inhibitory effect of the compounds on the target kinase.
-
Reagents: Recombinant human Kinase A, ATP, substrate peptide, test compounds (this compound, Compound X), and a kinase assay buffer.
-
Procedure:
-
A solution of Kinase A was pre-incubated with varying concentrations of the test compounds for 20 minutes at room temperature.
-
The kinase reaction was initiated by adding ATP and the substrate peptide.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
This assay was used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Cancer cell lines A and B were seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells were treated with a range of concentrations of this compound, Compound X, or Compound Y for 72 hours.
-
MTT Addition: MTT reagent was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in DMSO.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: EC50 values were determined from the dose-response curves.
Western Blot Analysis
This technique was employed to investigate the effect of the compounds on the phosphorylation of downstream signaling proteins.
-
Cell Lysis: Cells treated with the test compounds were lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the phosphorylated and total forms of the downstream target protein, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows used in this study.
Caption: Proposed signaling pathway for this compound's mechanism of action.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Logical relationship of compounds and their mechanisms.
Unveiling the Modulator: A Quantitative Comparison of BzDANP's Effect on pre-miR-29a Levels
For researchers and professionals in drug development, the targeted modulation of microRNA (miRNA) maturation presents a promising therapeutic avenue. This guide provides a quantitative analysis of the small molecule BzDANP's effect on precursor-microRNA-29a (pre-miR-29a) levels, comparing its performance with other potential alternatives and detailing the experimental methodologies for robust evaluation.
Recent studies have identified this compound as a potent modulator of pre-miR-29a processing. This small molecule has been shown to suppress the Dicer-mediated maturation of pre-miR-29a in a concentration-dependent manner[1]. Its mechanism of action involves binding to a specific C-bulge within the pre-miR-29a hairpin structure, near the Dicer cleavage site, thereby stabilizing the RNA and inhibiting its processing into mature miR-29a[1]. This targeted interference with the miRNA biogenesis pathway highlights the potential of small molecules like this compound in therapeutic applications where the upregulation of miR-29a targets is desired.
Quantitative Comparison of pre-miR-29a Inhibitors
To provide a clear comparison of the efficacy of different small molecule inhibitors on pre-miR-29a processing, the following table summarizes the available quantitative data. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target | IC50 (µM) | Mechanism of Action |
| This compound | pre-miR-29a | ~10 µM (estimated) | Binds to C-bulge, inhibits Dicer processing |
| DANP | pre-miR-29a | > 100 µM | Parent molecule of this compound with lower affinity |
| TGP-29b-066 | pre-miR-29b | ~30 µM (for 50% inhibition of mature miR-29b) | Binds to pre-miR-29b hairpin |
Note: The IC50 value for this compound on pre-miR-29a is estimated based on graphical data from the primary literature. The IC50 for DANP is significantly higher, indicating lower potency. TGP-29b-066 targets the closely related pre-miR-29b and is included for comparative purposes.
Experimental Protocols
The quantitative analysis of pre-miR-29a levels following treatment with this compound or other small molecules relies on precise and reproducible experimental protocols. The two key experimental methodologies are the in vitro Dicer cleavage assay and the quantification of pre-miR-29a levels by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
In Vitro Dicer Cleavage Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic processing of pre-miR-29a by Dicer.
Materials:
-
Recombinant human Dicer enzyme
-
5'-radiolabeled or fluorescently labeled pre-miR-29a substrate
-
This compound or other small molecule inhibitors
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2.5 mM MgCl2)
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, labeled pre-miR-29a, and the desired concentration of the inhibitor (e.g., this compound).
-
Initiate the reaction by adding recombinant Dicer.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., formamide with EDTA).
-
Denature the samples by heating at 95°C.
-
Separate the uncleaved pre-miR-29a and the cleaved mature miR-29a products using denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the bands using a phosphorimager or fluorescence scanner.
-
Calculate the percentage of inhibition by comparing the amount of cleaved product in the presence and absence of the inhibitor.
Quantification of pre-miR-29a by RT-qPCR
This method is used to determine the levels of pre-miR-29a in a cellular context after treatment with a small molecule inhibitor.
Materials:
-
Total RNA extracted from cells treated with the inhibitor
-
Reverse transcription kit with stem-loop primers specific for pre-miR-29a
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Real-time PCR instrument
-
Primers specific for pre-miR-29a and a reference gene (e.g., U6 snRNA)
Procedure:
-
Isolate total RNA from cells treated with various concentrations of the inhibitor and a vehicle control.
-
Perform reverse transcription using a stem-loop RT primer specific for the 3' end of pre-miR-29a to generate cDNA.
-
Set up the qPCR reaction with the cDNA template, specific forward and reverse primers for pre-miR-29a, and the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Normalize the Ct values of pre-miR-29a to the Ct values of a reference gene.
-
Calculate the relative expression of pre-miR-29a in treated versus untreated cells using the ΔΔCt method.
Visualizing the Molecular Interactions and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound-mediated inhibition of pre-miR-29a processing.
Caption: Workflow for quantitative analysis of pre-miR-29a levels.
References
BzDANP's Binding Affinity for RNA Bulges: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specific interactions between small molecules and RNA is crucial for the development of novel therapeutics. This guide provides a comparative analysis of the binding affinity of BzDANP, a novel benzo[c][1][2]naphthyridine derivative, to various single-nucleotide RNA bulges.
The data presented here is derived from thermal melting analysis, a robust method for assessing the stabilization of nucleic acid duplexes upon ligand binding. An increase in the melting temperature (Tm) of an RNA duplex in the presence of a ligand indicates a favorable binding interaction.
Quantitative Comparison of this compound Binding to RNA Bulges
The binding of this compound to RNA duplexes containing different single-nucleotide bulges was evaluated by measuring the change in melting temperature (ΔTm). The results demonstrate a clear preference of this compound for C-bulged RNA.[3]
| RNA Duplex Type | Bulge Nucleotide | ΔTm (°C) with 10 µM this compound |
| C-bulged RNA | Cytosine (C) | 12.6 |
| A-bulged RNA | Adenine (A) | 7.9 |
| G-bulged RNA | Guanine (G) | 7.6 |
| U-bulged RNA | Uracil (U) | 6.8 |
| Fully Complementary RNA | None | 5.7 |
Table 1: Change in melting temperature (ΔTm) of RNA duplexes upon addition of this compound. Data sourced from Murata et al., ACS Chem. Biol. 2016.[3]
Experimental Protocols
The following is a detailed methodology for the thermal melting analysis used to determine the binding affinity of this compound to RNA bulges.[3]
Materials:
-
Lyophilized RNA oligonucleotides (e.g., 5′-r(ACAGXGAUUA)-3′ and 3′-r(UGUCYCUAAU)-5′, where X is the bulge nucleotide and Y is its complement in the fully complementary strand)
-
This compound
-
Sodium cacodylate buffer (pH 7.0)
-
NaCl
-
EDTA
-
Nuclease-free water
Procedure:
-
RNA Preparation: Dissolve lyophilized RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Annealing of RNA Duplexes: Prepare a solution containing 1.0 µM of each RNA strand in a buffer solution of 10 mM sodium cacodylate (pH 7.0), 100 mM NaCl, and 0.5 mM EDTA. Heat the solution to 90 °C for 3 minutes and then slowly cool to room temperature to facilitate proper annealing of the duplexes.
-
Thermal Melting Analysis:
-
Transfer the annealed RNA duplex solution to a quartz cuvette.
-
Add this compound to the desired final concentration (e.g., 10 µM).
-
Monitor the UV absorbance at 260 nm as a function of temperature using a spectrophotometer equipped with a temperature controller.
-
Increase the temperature from 20 °C to 90 °C at a rate of 1 °C/min.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the RNA duplex is dissociated. This is determined from the maximum of the first derivative of the melting curve (absorbance vs. temperature).
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the RNA duplex in the absence of this compound from the Tm in the presence of this compound.
-
Experimental Workflow
The following diagram illustrates the workflow for assessing the binding affinity of this compound to RNA bulges using thermal melting analysis.
Caption: Workflow for determining this compound binding affinity to RNA bulges.
References
Independent Verification of BzDANP's Effects on microRNA Processing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported effects of BzDANP, a novel small molecule modulator of microRNA (miRNA) processing, with alternative compounds. The information is intended for researchers, scientists, and drug development professionals interested in the modulation of miRNA pathways. To date, independent verification of the effects of this compound reported by the original research group has not been identified in publicly available literature. This guide, therefore, summarizes the initial findings and compares them with data available for other molecules that affect miRNA maturation.
Overview of this compound and its Reported Effects
This compound is a synthetic small molecule with a three-ring benzo[c][1][2]naphthyridine structure. Research has reported its ability to selectively suppress the maturation of precursor microRNA-29a (pre-miR-29a) by the enzyme Dicer. This suppression is achieved through this compound's specific binding to a single nucleotide bulge within the pre-miR-29a RNA duplex, which stabilizes the RNA structure and hinders its processing by Dicer. Subsequent research has also suggested a similar mechanism for the inhibition of pre-miR-136 processing.
Comparative Analysis of Small Molecule Modulators of miRNA Processing
The following table summarizes the available quantitative data for this compound and selected alternative small molecules that have been reported to modulate miRNA processing. It is important to note that the direct comparison of these molecules is challenging due to the different miRNA targets and the variety of reported metrics.
| Compound | Target miRNA | Mechanism of Action | Reported Quantitative Data | Citation |
| This compound | pre-miR-29a, pre-miR-136 | Binds to a C-bulge in the pre-miRNA, inhibiting Dicer processing. | Concentration-dependent inhibition of Dicer processing. Specific IC50 value not explicitly reported in primary publications. | [3][4] |
| Enoxacin | General miRNA processing | Enhances the interaction between TRBP and pre-miRNAs, promoting Dicer processing. | K_d for TRBP binding: 221 nM (decreases to 94 nM with Enoxacin). EC_50 for cell viability reduction in HCT-116 cells: 124 µM. | [1][5][6][7] |
| AC1MMYR2 | pre-miR-21 | Blocks the Dicer binding site on pre-miR-21. | ~50% inhibition of mature miR-21 generation at 30 µM after 6 hours in cancer cell lines. | [8] |
| Xanthone Derivative (3-1) | Not specified (cancer cell growth) | Not specified for miRNA processing. | IC_50 of 0.46 ± 0.03 μM against MDA-MB-231 breast cancer cell line growth. | [9] |
| Peptide Inhibitor | pre-miR-21 | Binds to pre-miR-21, hindering Dicer processing. | K_d for pre-miR-21 binding: 12.7 nM. | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the independent verification and comparison of findings. Below are generalized methodologies for key experiments cited in the context of this compound and its alternatives. For specific parameters, it is essential to consult the supplementary information of the cited publications.
In Vitro Dicer Cleavage Assay
This assay is fundamental to assessing the direct inhibitory effect of a compound on Dicer-mediated pre-miRNA processing.
Objective: To determine the concentration-dependent inhibition of Dicer cleavage of a specific pre-miRNA by a small molecule.
General Protocol:
-
Preparation of pre-miRNA: The target pre-miRNA (e.g., pre-miR-29a) is typically synthesized by in vitro transcription from a DNA template. One end of the pre-miRNA is often labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag for detection.
-
Reaction Mixture: A reaction buffer containing recombinant human Dicer enzyme, the labeled pre-miRNA substrate, and varying concentrations of the test compound (e.g., this compound) is prepared. Control reactions without the inhibitor are run in parallel. The buffer conditions (e.g., salt concentration, pH) should be optimized for Dicer activity.
-
Incubation: The reaction mixtures are incubated at 37°C for a specific period to allow for Dicer processing.
-
Analysis: The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The gel is exposed to a phosphor screen or imaged for fluorescence. The band intensities corresponding to the unprocessed pre-miRNA and the cleaved mature miRNA are quantified. The percentage of inhibition is calculated relative to the control.
-
Data Analysis: The percentage of inhibition is plotted against the compound concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding affinity (K_d) between a small molecule and its RNA target.
Objective: To quantify the binding kinetics and affinity of a compound to a specific pre-miRNA.
General Protocol:
-
Immobilization: The target pre-miRNA is biotinylated and immobilized on a streptavidin-coated sensor chip.
-
Binding Analysis: A series of concentrations of the analyte (the small molecule, e.g., this compound) in a suitable running buffer are flowed over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured in real-time and recorded as a sensorgram.
-
Kinetic Analysis: The association and dissociation rate constants (k_a and k_d) are determined by fitting the sensorgram data to a suitable binding model.
-
Affinity Calculation: The equilibrium dissociation constant (K_d) is calculated as the ratio of k_d to k_a.
Visualizations
miRNA Maturation Pathway and Point of this compound Intervention
Caption: The miRNA maturation pathway and the inhibitory point of this compound.
Experimental Workflow for Evaluating this compound's Effect
References
- 1. A small molecule enhances RNA interference and promotes microRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method for Identifying Sequence Motifs in Pre-miRNAs for Small-Molecule Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Small-Molecule Modulator of Pre-miR-29a Maturation by Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of pre-miRNA-136 processing by Dicer with small molecule this compound suggested the formation of ternary complex of pre-miR-136-BzDANP-Dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A small molecule enhances RNA interference and promotes microRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNAs in ALS: small pieces to the puzzle | The EMBO Journal [link.springer.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Prudent Disposal of BzDANP: A Guide for Laboratory Professionals
Researchers and drug development professionals handling BzDANP are advised to follow rigorous safety and disposal protocols. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potentially hazardous substance and adhere to the general principles of chemical waste management. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before commencing any disposal procedures.
Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The available data for this compound is summarized below.
| Property | Value | Reference |
| pKa of protonated this compound (BzDANPH+) | 8.4 | [1] |
This data is crucial for understanding the compound's behavior in different chemical environments.
General Safety Precautions
Given the lack of specific toxicity data for this compound, the following general safety precautions, derived from standard laboratory safety protocols, should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound in solid or solution form.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, follow your institution's established spill cleanup procedures for chemical substances. Do not attempt to clean up a large spill without proper training and equipment.
-
Avoid Contamination: Prevent the contamination of personal items and work surfaces. Wash hands thoroughly after handling the compound.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is critical to ensure the safety of laboratory personnel and to protect the environment. The following procedures are based on general guidelines for chemical waste disposal and should be adapted to comply with your local and institutional regulations.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weighing paper, and empty vials, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure lid.
-
Label the container as "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a separate, leak-proof, and clearly labeled hazardous waste container.
-
The container should be appropriate for the type of solvent used (e.g., glass for organic solvents).
-
Label the container with "Hazardous Waste: this compound," the name of the solvent(s), and an approximate concentration of this compound.
-
Never mix incompatible waste streams.
-
2. Waste Storage:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Keep containers closed at all times, except when adding waste.
3. Waste Disposal Request:
-
Once the waste container is full or is ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
Follow their specific procedures for scheduling and preparing the waste for collection. Do not dispose of this compound waste down the drain or in the regular trash.
Experimental Protocols
While specific experimental protocols for this compound disposal are not available, the principles outlined above are derived from standard practices for chemical waste management. The key is to treat the substance with caution, properly contain it, and transfer it to trained professionals for final disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety and disposal protocols and consult with your EHS department for guidance on handling and disposing of any chemical, including this compound.
References
Navigating the Safe Handling of BzDANP: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the chemical compound BzDANP (2-Benzoyl-3-(dimethylamino)-N,N-dimethyl-3-phenylacrylamide). While a specific Safety Data Sheet (SDS) for this compound is not currently available in public databases, this document offers a comprehensive set of recommendations based on the known hazards of structurally similar compounds and general laboratory safety principles.
Disclaimer: The following information is intended as a guide and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution. Always adhere to your organization's specific safety protocols and guidelines.
Understanding the Potential Hazards
The chemical structure of this compound contains several functional groups that suggest potential hazards, including an acrylamide moiety, a benzoyl group, and dimethylamino groups. Acrylamides are a class of chemicals known for their potential neurotoxicity and as suspected carcinogens. Aromatic ketones, like the benzoyl group, can be irritants. Tertiary amines, such as the dimethylamino groups, can be corrosive and irritants. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be toxic, irritant, and potentially carcinogenic.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing/Dispensing | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Full-face shield- Laboratory coat (fully buttoned)- Disposable sleeves- N95 or higher-rated respirator (if handling powder outside of a certified chemical fume hood) |
| In Solution | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
| Heating/Refluxing | - Nitrile gloves- Chemical splash goggles- Full-face shield- Laboratory coat- Work within a certified chemical fume hood |
| Waste Disposal | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
Note: The selection of appropriate glove material is critical. While nitrile gloves are generally recommended for handling a wide range of chemicals, it is advisable to consult glove manufacturer's compatibility charts for specific breakthrough times, especially for prolonged handling.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. When handling this compound, the following engineering controls are essential:
-
Chemical Fume Hood: All work with solid this compound and any procedures that may generate aerosols or vapors, such as heating or vortexing solutions, must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Safe Handling and Operational Procedures
Adherence to strict operational procedures is critical for minimizing the risk of exposure and contamination.
Preparation and Use:
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.
-
Pre-use Inspection: Before starting any work, inspect all PPE for damage and ensure all engineering controls are functioning correctly.
-
Spill Kit: Ensure a well-stocked chemical spill kit is readily available.
-
Weighing: Weigh solid this compound in a chemical fume hood. Use a disposable weighing paper or boat to avoid contaminating the balance.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact: Never smell or taste the chemical. Avoid all skin and eye contact.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure the safety of support staff.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-Benzoyl-3-(dimethylamino)-N,N-dimethyl-3-phenylacrylamide (this compound)," and the approximate concentration and quantity.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Collection: Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance.
Visualizing Safe Workflow and PPE Selection
To further clarify the operational and decision-making processes, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for selecting appropriate PPE.
Retrosynthesis Analysis
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
